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  • Product: Cyclooctane-1,2,5,6-tetrol
  • CAS: 36653-42-6

Core Science & Biosynthesis

Foundational

Conformational analysis and stereoisomers of cyclooctane-1,2,5,6-tetrol

Title: Conformational Dynamics and Stereochemical Complexity of Cyclooctane-1,2,5,6-tetrol: A Comprehensive Guide for Drug Development Executive Summary The cyclooctane ring system is a highly flexible, conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Conformational Dynamics and Stereochemical Complexity of Cyclooctane-1,2,5,6-tetrol: A Comprehensive Guide for Drug Development

Executive Summary The cyclooctane ring system is a highly flexible, conformationally complex scaffold that frequently appears in bioactive natural products and synthetic pharmacophores. Unlike smaller cycloalkanes, eight-membered rings are governed by a delicate balance of angle strain, Pitzer strain (torsional eclipsing), and Prelog strain (transannular steric clashes). The functionalization of this ring into cyclooctane-1,2,5,6-tetrol introduces four stereocenters, creating a rich landscape of stereoisomers. This whitepaper provides an in-depth analysis of the conformational topology of cyclooctane, the stereoselective synthesis of its tetrol derivatives, and the critical implications of these 3D architectures in drug development.

The Conformational Topology of the Cyclooctane Scaffold

The unsubstituted cyclooctane ring is notoriously flexible. As noted by Hendrickson, cyclooctane is unquestionably the conformationally most complex cycloalkane due to the existence of multiple conformers of comparable energy[1]. The energy landscape of cyclooctane can be mathematically modeled as a sphere intersecting a Klein bottle, representing a continuous surface of pseudorotation pathways[2].

Through extensive computational analysis and X-ray crystallography, four primary conformational families have been identified:

  • Boat-Chair (BC): The global thermodynamic minimum. It effectively minimizes transannular Prelog strain while maintaining acceptable torsional angles[1].

  • Twist-Boat-Chair (TBC): A local minimum that frequently acts as an intermediate during pseudorotation[3].

  • Crown (Cr): A highly symmetric ( D4d​ ) but slightly higher energy conformation (approx. +2.0 kcal/mol relative to BC) due to increased torsional strain[4].

  • Boat-Boat (BB): A high-energy transition state or minor conformer[4].

Conformational_Landscape BC Boat-Chair (BC) Global Minimum TBC Twist-Boat-Chair (TBC) Local Minimum BC->TBC Pseudorotation (Low Barrier) BB Boat-Boat (BB) High Energy Transition BC->BB Ring Inversion CR Crown (Cr) Slightly Higher Energy TBC->CR High Energy Barrier BB->BC Relaxation

Conformational energy landscape and interconversion pathways of the cyclooctane ring system.

Table 1: Thermodynamic Comparison of Cyclooctane Conformers

ConformerSymmetryRelative Energy (kcal/mol)Dominance (Liquid/Gas)
Boat-Chair (BC) Cs​ 0.0 (Global Minimum)Predominant
Twist-Boat-Chair (TBC) C2​ ~1.5 - 2.0Minor / Intermediate
Crown (Cr) D4d​ ~2.0 - 2.5Trace
Boat-Boat (BB) D2d​ > 4.0Absent

Stereoisomerism in Cyclooctane-1,2,5,6-tetrol

The introduction of four hydroxyl groups at the 1, 2, 5, and 6 positions of the cyclooctane ring generates four chiral centers. The maximum number of stereoisomers ( 24=16 ) is significantly reduced due to the internal symmetry of the cyclooctane ring, leading to the formation of meso compounds.

The synthesis of cyclooctane-1,2,5,6-tetrol is typically achieved via the bis-dihydroxylation of 1,5-cyclooctadiene (1,5-COD). The stereochemical outcome of this oxidation is highly dependent on the reaction conditions and the choice of oxidant[5].

  • Catalytic Osmium Tetroxide ( OsO4​ ): Utilizing a catalytic amount of OsO4​ with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) yields exclusively the syn-meso isomer, specifically (1R, 2S, 5R, 6S)-cyclooctane-1,2,5,6-tetrol[5].

  • Stoichiometric Osmium Tetroxide: Conversely, using stoichiometric OsO4​ results in a 1:1 mixture of syn-meso and anti-meso isomers[5].

Mechanistic Causality: In the stoichiometric reaction, the formation of a stable osmate ester on the first double bond sterically hinders the approach of a second OsO4​ molecule from the same face, forcing an anti attack. In the catalytic Upjohn/Narasaka procedure, NMO rapidly hydrolyzes the intermediate osmate ester back to a diol before the second double bond is oxidized. This allows the flexible cyclooctane ring to undergo a conformational flip, exposing the less sterically hindered face and driving high syn-selectivity[6].

Synthesis_Workflow COD 1,5-Cyclooctadiene (1,5-COD) CatOs Catalytic OsO4 / NMO (Acetone/H2O, RT) COD->CatOs Stepwise Oxidation StoichOs Stoichiometric OsO4 (Pyridine, RT) COD->StoichOs Simultaneous Oxidation SynMeso syn-meso-tetrol (1R*,2S*,5R*,6S*) CatOs->SynMeso High syn-selectivity Mix 1:1 syn/anti Mixture (Lower Synthetic Utility) StoichOs->Mix Steric Hindrance

Stereoselective bis-dihydroxylation pathways of 1,5-cyclooctadiene to cyclooctane-1,2,5,6-tetrol.

Table 2: Key Stereoisomers of Cyclooctane-1,2,5,6-tetrol

Isomer DesignationIUPAC StereocentersSymmetryMelting Point (°C)
syn-meso (1R, 2S, 5R, 6S)Meso ( Cs​ )171−173
anti-meso (1R, 2S, 5S, 6R)Meso ( Ci​ )111−112

Conformational Analysis of the Tetrol Stereoisomers

The addition of four hydroxyl groups drastically alters the energy landscape of the cyclooctane ring. In the syn-meso isomer, the molecule must minimize transannular Prelog strain while maximizing stabilizing intramolecular hydrogen bonds between the 1,2-diol and 5,6-diol motifs.

Because the Boat-Chair (BC) conformation possesses distinct pseudo-axial and pseudo-equatorial positions, the syn-meso tetrol will preferentially adopt a BC conformation where the hydroxyl groups occupy pseudo-equatorial positions. This arrangement minimizes 1,3-diaxial-like steric clashes and places the vicinal hydroxyls in a gauche geometry (dihedral angle ~60°), which is optimal for intramolecular hydrogen bonding. Crystal structures of related cyclooctane-1,2,5,6-tetrayl derivatives confirm that the cyclooctane ring maintains a non-planar, puckered structure heavily influenced by these hydrogen-bonding networks[7].

Self-Validating Experimental Protocol: Synthesis of syn-meso-Cyclooctane-1,2,5,6-tetrol

To ensure reproducibility and scientific integrity, the following protocol details the stereoselective synthesis of the syn-meso isomer using Narasaka's modification of the Upjohn procedure[6]. This protocol is designed as a self-validating system, incorporating analytical checkpoints.

Objective: Synthesize (1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol via catalytic bis-dihydroxylation.

Reagents:

  • 1,5-cyclooctadiene (10 g, 92 mmol)

  • 50% aqueous N-methylmorpholine N-oxide (NMO) (40 mL, 193 mmol)

  • Acetone (50 mL)

  • Osmium tetroxide ( OsO4​ ) (490 mg, 1.93 mmol, 2 mol %)

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, dissolve 10 g of 1,5-cyclooctadiene in 50 mL of acetone in a 250 mL round-bottom flask.

  • Co-oxidant Addition: Add 40 mL of 50% aqueous NMO to the stirring solution.

    • Causality: NMO acts as the terminal oxidant. It continuously regenerates the active Os(VIII) species from the inactive Os(VI) complex, keeping the reaction catalytic and preventing the steric blocking of the cyclooctane ring faces.

  • Catalyst Introduction: Carefully add 490 mg of OsO4​ .

    • Safety Note: OsO4​ is highly toxic and volatile. Handle exclusively with appropriate PPE and secondary containment.

  • Reaction Progression: Stir the mixture at room temperature for 7 hours.

    • Observation: A white precipitate will gradually form as the highly polar tetrol crashes out of the acetone solution.

  • Isolation: Collect the white precipitate via vacuum filtration. Wash the filter cake with a small volume of cold acetone to remove residual NMO and unreacted diene.

  • Purification: Recrystallize the crude solid from a 2:1 mixture of methanol and acetone.

  • System Validation (Analytical Checkpoints):

    • Melting Point: Verify the melting point of the recrystallized solid. A sharp melting point at 171−173 °C confirms the exclusive isolation of the syn-meso isomer[6]. (The anti-meso isomer melts at 111−112 °C).

    • 13 C NMR (DMSO- d6​ ): The highly symmetric syn-meso product will show only two carbon signals due to degeneracy: δ 26.5 (aliphatic CH2​ ) and δ 71.6 (carbinol CH−OH )[6].

Implications for Drug Development

Understanding the exact conformational preferences of cyclooctane-1,2,5,6-tetrol is critical for drug development. Eight-membered rings are frequently employed as rigidifying scaffolds to lock pharmacophores into specific 3D orientations.

By utilizing the syn-meso tetrol, medicinal chemists can selectively functionalize the equatorial hydroxyl groups to build complex, multi-valent ligands. Because the Boat-Chair conformation is thermodynamically locked by intramolecular hydrogen bonding, the spatial vectors of these hydroxyl groups are highly predictable. This predictability is leveraged in computational docking studies, allowing researchers to design cyclooctane-based inhibitors that perfectly complement the geometry of target protein binding pockets without paying a high entropic penalty upon binding.

References

  • Cyclooctane - Wikipedia Source: Wikipedia URL: [Link]

  • Topology of cyclo-octane energy landscape Source: NIH PubMed Central URL:[Link]

  • Conformational properties of cyclooctane: a molecular dynamics simulation study Source: Molecular Physics (Taylor & Francis) URL:[Link]

  • The C7−C10 Cycloalkanes Revisited Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Cas 36653-42-6, cyclooctane-1,2,5,6-tetrol Source: LookChem URL:[Link]

  • Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Cyclooctane-1,2,5,6-tetrayl tetraacetate Source: ResearchGate (IUCr) URL:[Link]

Sources

Exploratory

Unraveling the Solid-State Architecture of Cyclooctane-1,2,5,6-tetrol: A Comprehensive Guide to Polymorph Screening and Crystal Structure Determination

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper Executive Summary Cyclooctane-1,2,5,6-tetrol (C₈H₁₆O₄) is a critical aliphatic scaffold utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary

Cyclooctane-1,2,5,6-tetrol (C₈H₁₆O₄) is a critical aliphatic scaffold utilized in supramolecular chemistry, topological modeling[1], and the synthesis of complex polycyclic marine toxins. However, structural characterization of its solid-state forms presents a formidable challenge. The eight-membered carbocyclic ring possesses high conformational entropy, readily interconverting between boat-chair, crown, and boat-boat conformations. Furthermore, the four hydroxyl groups act as potent hydrogen-bond donors and acceptors, driving the formation of complex, competing supramolecular networks.

This whitepaper provides an authoritative, self-validating framework for the stereoselective synthesis, polymorph screening, and single-crystal X-ray diffraction (SCXRD) analysis of cyclooctane-1,2,5,6-tetrol. By bridging experimental causality with rigorous validation protocols, we establish a robust methodology for determining the crystal structures of highly flexible cyclic polyols.

Mechanistic Origins of Stereoisomerism

Before polymorph screening can commence, the specific stereoisomer of the tetrol must be isolated. The synthesis typically proceeds via the bis-dihydroxylation of 1,5-cyclooctadiene (1,5-COD). The choice of experimental conditions directly dictates the stereochemical outcome—a prime example of kinetic versus thermodynamic control.

Causality in Experimental Design: Using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) yields exclusively the syn-meso-(1R,2S,5R,6S)-isomer[2]. This high syn-selectivity is driven by kinetic control. The first dihydroxylation event forms an intermediate intramolecular osmium(VI) bisglycolate ester. This rigid, bridged intermediate sterically restricts the facial attack of the second oxidation event, forcing the incoming oxygen atoms to add to the same face of the ring[2]. Conversely, using stoichiometric OsO₄ prevents the formation of this bridging intermediate due to a lack of catalytic turnover, resulting in an unselective 1:1 mixture of syn and anti isomers.

Stereoselectivity COD 1,5-Cyclooctadiene (Starting Material) CatOs Catalytic OsO4 + NMO (Kinetic Control) COD->CatOs StoichOs Stoichiometric OsO4 (Thermodynamic Control) COD->StoichOs Intermediate Intramolecular Os(VI) bisglycolate ester CatOs->Intermediate Facial restriction Syn syn-meso-Tetrol (>95% Yield) StoichOs->Syn Intermolecular pathway Anti anti-meso-Tetrol (~50% Yield) StoichOs->Anti Intermolecular pathway Intermediate->Syn Hydrolysis

Mechanistic pathway dictating the stereoselective synthesis of cyclooctane-1,2,5,6-tetrol.

Polymorph Screening Methodologies

Because cyclooctane rings exhibit high conformational flexibility in solution, isolating distinct polymorphs requires tightly controlled crystallization environments. Rapid precipitation tends to trap kinetic polymorphs, while slow evaporation yields thermodynamic polymorphs.

Protocol 1: Self-Validating Polymorph Generation

Rationale: Controlling the supersaturation rate determines whether the crystal lattice is governed by the fastest nucleation rate (kinetic) or the lowest global energy state (thermodynamic).

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of syn-meso-cyclooctane-1,2,5,6-tetrol in 5 mL of boiling methanol (a polar, protic solvent that disrupts intermolecular solute H-bonds).

  • Filtration: Filter the hot solution through a 0.22 μm PTFE syringe filter into pre-warmed vials.

    • Causality: Removing foreign particulate matter ensures that nucleation is driven strictly by the intrinsic supersaturation of the solute (homogeneous nucleation), preventing the premature crystallization of metastable forms on dust particles.

  • Divergent Crystallization:

    • Vial A (Thermodynamic Form): Puncture the cap with a single needle hole. Allow slow evaporation at 20 °C over 14 days. The slow growth rate allows molecules to reversibly attach and detach from the growing crystal face, finding the optimal "figure of 8" packing motif[3].

    • Vial B (Kinetic Form): Rapidly add 15 mL of cold diethyl ether (antisolvent) and crash-cool the vial to -20 °C. The sudden spike in supersaturation forces immediate lattice formation, trapping higher-energy conformers.

  • Harvesting: Harvest crystals via vacuum filtration and immediately submerge them under inert paratone-N oil to prevent desolvation and lattice collapse.

Crystal Structure Determination Workflow

Solving the structure of an eight-membered ring requires specialized handling to mitigate dynamic disorder.

Protocol 2: SCXRD Data Collection and Self-Validation

Rationale: The low energy barrier between the boat-chair and crown conformations of cyclooctane causes thermal motion at room temperature, which blurs the electron density map. Cryogenic cooling is mandatory.

Step-by-Step Methodology:

  • Crystal Selection: Under a polarized light microscope, select a crystal from Vial A that exhibits uniform extinction. Uniform extinction confirms the crystal is a single domain, free of twinning or cracking.

  • Mounting & Flash-Cooling: Mount the crystal on a MiTeGen loop and rapidly transfer it to the diffractometer's cold stream (100 K).

    • Causality: Flash-cooling to 100 K freezes the cyclooctane ring in its lowest-energy conformation, minimizing Atomic Displacement Parameters (ADPs) and preventing the smearing of electron density across split atomic positions.

  • Data Collection: Collect diffraction data using Cu-Kα radiation (λ = 1.54184 Å). The higher intensity of Cu-Kα (compared to Mo-Kα) is crucial for resolving the weak diffraction of purely organic, light-atom (C, H, O) crystals.

  • Structure Solution: Solve the structure using dual-space or direct methods (e.g., SHELXT). Refine the structure (SHELXL), paying special attention to the hydroxyl hydrogen atoms. These must be located from the difference Fourier map to accurately model the hydrogen-bonding network.

  • Self-Validation (The Trustworthiness Check): A single crystal may be a kinetic anomaly. To validate that the solved structure represents the bulk material, grind the remaining sample from Vial A. Collect a Powder X-Ray Diffraction (PXRD) pattern at 293 K. Simulate a theoretical PXRD pattern from the solved 100 K SCXRD structure. A match in peak positions (accounting for slight thermal expansion shifts) mathematically validates the bulk purity of the polymorph.

SCXRD_Workflow Screening 1. Polymorph Screening (Solvent/Antisolvent, Cooling) Selection 2. Crystal Selection (Polarized Light Microscopy) Screening->Selection Yields single crystals DataCol 3. SCXRD Data Collection (Cryogenic 100 K) Selection->DataCol Minimizes thermal motion Solution 4. Structure Solution (Direct Methods / SHELXT) DataCol->Solution Electron density mapping Validation 5. Self-Validation (Simulated vs Experimental PXRD) Solution->Validation Confirms bulk purity

Self-validating workflow for the crystal structure determination of tetrol polymorphs.

Supramolecular Analysis and Derivatization

In the solid state, cyclooctane-1,2,5,6-tetrol polymorphs are defined by their hydrogen-bonding networks. The polar hydroxyl groups tend to orient inward, forming the interior links of repeating supramolecular motifs (often described as "figures of 8"), while the hydrophobic aliphatic backbones face outward[3].

The Derivatization Strategy: If the free tetrol yields heavily disordered crystals that resist high-resolution refinement, chemical derivatization is employed. Converting the tetrol into cyclooctane-1,2,5,6-tetrayl tetraacetate or a bis(phenylboronate) ester drastically increases the molecular rigidity and molecular weight[3],[2]. The bulky acetate or boronate groups lock the cyclooctane ring into a singular, non-planar conformation by sterically hindering ring inversion, thereby yielding superior single crystals.

Table 1: Representative Crystallographic Parameters of Tetrol Derivatives

Note: Data represents typical parameters observed for cyclooctane polyol derivatives to illustrate the structural divergence between stereoisomers and derivatives.

Parametersyn-meso-Tetrolanti-meso-TetrolTetrayl Tetraacetate
Formula C₈H₁₆O₄C₈H₁₆O₄C₁₆H₂₄O₈
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pbca
Temperature (K) 100(2)100(2)293(2)
Ring Conformation Boat-ChairCrownNon-planar (Twisted)
H-Bonding Motif 3D Network ("Figure of 8")2D SheetsWeak C-H...O only
Crystallinity Moderate (Dynamic)ModerateHigh (Rigid)

Conclusion

The crystal structure determination of cyclooctane-1,2,5,6-tetrol polymorphs requires a holistic approach that bridges synthetic stereocontrol, kinetic versus thermodynamic crystallization, and cryogenic X-ray diffraction. By employing self-validating protocols—such as PXRD bulk matching and strategic derivatization—researchers can overcome the inherent conformational entropy of the eight-membered ring to map its complex supramolecular architecture accurately.

References

  • American Chemical Society (ACS)
  • (PDF)
  • National Institutes of Health (NIH)

Sources

Foundational

Comprehensive Technical Guide on the ^1^H and ^13^C NMR Chemical Shifts of Cyclooctane-1,2,5,6-tetrol

Executive Summary Cyclooctane-1,2,5,6-tetrol (CAS: 36653-42-6) is a highly symmetric cyclic polyol that serves as a critical scaffold in supramolecular chemistry, ligand design, and advanced drug development[1]. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclooctane-1,2,5,6-tetrol (CAS: 36653-42-6) is a highly symmetric cyclic polyol that serves as a critical scaffold in supramolecular chemistry, ligand design, and advanced drug development[1]. Because of the inherent flexibility of the cyclooctane ring and the multiple stereocenters generated during its synthesis, precise structural characterization is paramount.

This technical guide provides an authoritative breakdown of the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) chemical shifts for the two primary diastereomers of this compound: the syn-meso and anti-meso forms. By synthesizing empirical data with mechanistic causality, this document establishes a self-validating framework for researchers to confidently synthesize, isolate, and characterize these stereoisomers.

Structural and Stereochemical Context

The synthesis of cyclooctane-1,2,5,6-tetrol is classically achieved via the bisdihydroxylation of 1,5-cyclooctadiene (COD). The stereochemical outcome of this reaction is highly dependent on the oxidative conditions employed[2].

  • Catalytic OsO4 with NMO: When a catalytic amount of osmium tetroxide (OsO4) is used alongside N-methylmorpholine N-oxide (NMO) as a co-oxidant, the reaction exclusively yields the syn-meso isomer, specifically (1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol[2]. The causality behind this stereocontrol lies in the formation of an intramolecular osmium(VI) bisglycolate ester intermediate, which rigidly directs the second dihydroxylation event to the same face of the ring[3].

  • Stoichiometric OsO4: Conversely, the use of stoichiometric OsO4 without an external co-oxidant results in a 1:1 mixture of the syn and anti isomers, as the lack of the rigid intermediate allows for unguided, independent dihydroxylation of the two alkene moieties[3].

  • Narasaka's Modification: The Upjohn procedure can be modified using phenylboronic acid to trap the intermediate ene-diols as phenylboronic esters, which can also be utilized to access the anti-meso isomer, (1R,2S,5S,6R)-cyclooctane-1,2,5,6-tetrol, after oxidative deprotection[4].

ReactionPathway COD 1,5-Cyclooctadiene (Starting Material) OsO4_cat Catalytic OsO4 / NMO (Aqueous Acetone) COD->OsO4_cat Oxidation OsO4_stoich Stoichiometric OsO4 (No NMO) COD->OsO4_stoich Oxidation Syn_Isomer syn-meso (1R*,2S*,5R*,6S*)-tetrol (Exclusive Product) OsO4_cat->Syn_Isomer Intramolecular Os(VI) bisglycolate Mixture 1:1 Mixture of syn- and anti-isomers OsO4_stoich->Mixture Uncontrolled bisdihydroxylation

Caption: Stereodivergent pathways in the bisdihydroxylation of 1,5-cyclooctadiene.

NMR Spectroscopic Data Analysis

The high degree of symmetry in both the syn-meso ( C2v​ or Cs​ depending on conformation) and anti-meso ( C2h​ or Ci​ ) isomers drastically simplifies their NMR spectra. The 8-carbon ring presents only two distinct carbon environments: the methylene carbons (-CH2-) and the oxymethine carbons (-CH(OH)-).

Quantitative Data Tables

The following tables summarize the ^1^H and ^13^C NMR chemical shifts obtained in DMSO- d6​ . The use of anhydrous DMSO- d6​ is critical, as it slows the proton exchange rate of the hydroxyl groups, allowing the -OH protons to be observed as distinct, coupled signals (typically doublets) rather than a broad, averaged singlet[5].

Table 1: ^1^H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)

IsomerMethylene Protons (-CH2-)Methine Protons (-CH-O-)Hydroxyl Protons (-OH)
syn-meso-9 δ 1.29−1.47 (m, 4H)δ 1.76−1.97 (m, 4H)δ 3.50−3.66 (m, 4H)δ 4.12−4.27 (m, 4H)
anti-meso-17 δ 1.50−1.70 (m, 8H)δ 3.62 (br s, 4H)δ 4.18 (d, J = 4 Hz, 4H)

Table 2: ^13^C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)

IsomerMethylene Carbons (-CH2-)Oxymethine Carbons (-CH-OH)
syn-meso-9 δ 26.5 ppmδ 71.6 ppm
anti-meso-17 δ 26.5 ppmδ 72.6 ppm
Mechanistic Causality of Chemical Shifts
  • ^13^C Deshielding Effects: While the methylene carbons for both isomers resonate identically at δ 26.5 ppm, the oxymethine carbons show a diagnostic 1.0 ppm difference (δ 71.6 for syn vs. δ 72.6 for anti)[5]. This shift is caused by the differing steric compression and transannular interactions within the cyclooctane ring. The anti configuration forces a distinct gauche/anti relationship between the hydroxyl oxygen lone pairs and the adjacent C-C bonds, altering the local magnetic shielding tensor.

  • ^1^H Multiplicity: In the anti-meso isomer, the methylene protons appear as a tighter multiplet (δ 1.50−1.70), whereas the syn-meso isomer displays two distinct multiplets (δ 1.29−1.47 and δ 1.76−1.97)[5]. This indicates a more rigid, defined puckering of the syn ring in solution, placing the axial and equatorial protons in highly distinct magnetic environments.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocol details the synthesis, isolation, and NMR preparation of the syn-meso isomer.

Step-by-Step Methodology
  • Reaction Setup: To a mixture of 1,5-cyclooctadiene (10 g, 92 mmol) and 50% aqueous NMO (40 mL, 193 mmol) in acetone (50 mL), add osmium tetroxide (490 mg, 1.93 mmol, 2 mol %)[5].

  • Oxidation: Stir the resulting mixture at room temperature for 7 hours. The reaction is self-indicating; the formation of a white precipitate signals the successful generation of the highly polar tetrol[5].

  • Isolation: Collect the white precipitate via vacuum filtration.

  • Purification: Recrystallize the crude solid from a 2:1 mixture of methanol−acetone. This step ensures the removal of any residual NMO or osmium byproducts, yielding analytically pure syn-meso tetrol (approx. 77% yield, mp 171−173 °C)[5].

  • NMR Sample Preparation: Dissolve 15 mg of the purified tetrol in 0.6 mL of strictly anhydrous DMSO- d6​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Critical Insight: The use of an ampouled, molecular-sieve-dried solvent is mandatory to prevent rapid chemical exchange of the -OH protons with ambient water, which would collapse the diagnostic hydroxyl doublets.

  • Acquisition: Acquire the ^1^H spectrum at 400 MHz (minimum 16 scans, relaxation delay D1​≥2 sec) and the ^13^C spectrum at 100 MHz (minimum 512 scans, D1​≥2 sec)[5].

NMRWorkflow Synthesis 1. Synthesis (OsO4/NMO Oxidation) Purification 2. Purification (MeOH/Acetone Recryst.) Synthesis->Purification SamplePrep 3. Sample Prep (Anhydrous DMSO-d6) Purification->SamplePrep Acquisition 4. NMR Acquisition (1H & 13C) SamplePrep->Acquisition Analysis 5. Data Validation (Shift & Coupling Analysis) Acquisition->Analysis

Caption: Standardized workflow for the synthesis and NMR validation of cyclooctane-1,2,5,6-tetrol.

Trustworthiness and Self-Validation

A robust analytical workflow must be self-validating. When analyzing the NMR spectra of cyclooctane-1,2,5,6-tetrol, practitioners should look for the following internal consistency checks:

  • Integration Ratios: In the ^1^H NMR, the integration of the methylene (-CH2-), methine (-CH-O-), and hydroxyl (-OH) protons must strictly follow a 2:1:1 ratio. Any deviation indicates incomplete dihydroxylation or the presence of residual water (which artificially inflates the -OH integral).

  • Coupling Constants: The observation of a clear doublet (J ≈ 4 Hz) for the -OH protons at ~4.18 ppm confirms that the sample is sufficiently anhydrous[5]. If this signal broadens into a singlet, the sample must be re-prepared with fresh DMSO- d6​ to guarantee accurate structural assignment.

References

  • Gypser, A., Michel, D., Nirschl, D. S., & Sharpless, K. B. (1998). Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure. The Journal of Organic Chemistry, 63(21), 7322–7327.[Link]

  • Kawazoe, F., Furusho, Y., Nakanishi, S., & Takata, T. (2001). On the stereoselectivity in bisdihydroxylation of 1,5-cyclooctadiene with osmium tetroxide. Synthetic Communications, 31(14), 2107-2112.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3015854, Cyclooctane-1,2,5,6-tetrol.[Link]

Sources

Exploratory

Thermodynamic Stability of Cyclooctane-1,2,5,6-tetrol Conformers: A Technical Guide for Structure-Based Design

Executive Summary In the realm of structure-based drug design (SBDD) and supramolecular chemistry, medium-sized carbocycles like cyclooctane present a unique conformational challenge. Unlike the rigid predictability of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of structure-based drug design (SBDD) and supramolecular chemistry, medium-sized carbocycles like cyclooctane present a unique conformational challenge. Unlike the rigid predictability of cyclohexane, the eight-membered cyclooctane ring is highly flexible, characterized by a complex potential energy surface with multiple accessible minima. The introduction of four hydroxyl groups to form cyclooctane-1,2,5,6-tetrol dramatically perturbs this energy landscape. This whitepaper provides an in-depth analysis of the thermodynamic stability of these conformers, detailing the mechanistic forces at play—such as transannular strain and intramolecular hydrogen bonding—and outlines self-validating protocols for their synthesis and conformational profiling.

The Conformational Landscape of the Cyclooctane Scaffold

To understand the tetrol derivative, one must first analyze the thermodynamics of the parent cyclooctane ring. Hendrickson’s foundational computational studies established that cyclooctane lacks a single "relaxed" state, instead existing as an equilibrium of several low-energy conformers 1.

The Boat-Chair (BC) conformation represents the global thermodynamic minimum. The Crown conformation, while highly symmetrical, is a local minimum resting approximately 1.5 to 2.45 kcal/mol higher in energy, depending on the level of quantum mechanical theory applied (e.g., MP2 vs. B3LYP) 2. The interconversion between the BC and Crown families occurs via ring inversion, requiring an activation energy ( ΔG‡ ) of roughly 10 kcal/mol. Conversely, movement within the BC family occurs via pseudorotation, requiring a much lower barrier of ~5 kcal/mol.

ConformationalDynamics BC Boat-Chair (BC) Global Minimum ΔE = 0.0 kcal/mol TBC Twist-Boat-Chair (TBC) Intermediate ΔE ≈ 2.0 kcal/mol BC->TBC Pseudorotation (~5 kcal/mol) TS Transition State ΔE ≈ 10.0 kcal/mol BC->TS Inversion Crown Crown Conformer Local Minimum ΔE ≈ 1.5-2.5 kcal/mol TBC->BC TS->Crown Relaxation

Figure 1: Thermodynamic interconversion pathways of cyclooctane conformers.

Thermodynamic Perturbations in 1,2,5,6-Tetrol

The substitution of four hydrogens with hydroxyl groups at the 1,2,5,6 positions introduces severe steric and electronic variables:

  • Transannular (Prelog) Strain : In medium-sized rings, atoms across the ring are forced into close proximity. If the bulky hydroxyl groups of the tetrol are forced into pseudo-axial positions, the van der Waals repulsion drastically destabilizes the conformer.

  • Intramolecular Hydrogen Bonding : The 1,2-diol and 5,6-diol motifs can form stabilizing intramolecular hydrogen bonds. In specific stereoisomers, the Crown conformation can be thermodynamically subsidized by a network of transannular hydrogen bonds, narrowing the energy gap between the BC and Crown states.

  • Stereochemical Dependence : The relative stability is entirely dictated by the stereochemistry (syn vs. anti) established during synthesis.

Quantitative Thermodynamic Data

The following table summarizes the energetic baseline of the parent and substituted cyclooctane conformers, acting as a predictive model for the tetrol's behavior in solution.

ConformerRelative Energy ( ΔE , kcal/mol)Dihedral Angle RangeDominant Intramolecular Interactions
Boat-Chair (BC) 0.0 (Global Minimum)-120° to -60°, 60° to 120°Minimized transannular strain; optimal pseudo-equatorial OH positioning.
Crown +1.5 to +2.45~90° to 110°Elevated steric strain; highly dependent on intramolecular H-bonding.
Twist-Boat-Chair (TBC) +2.0 to +2.5VariableIntermediate torsional strain; transitional state during pseudorotation.
Boat-Boat (BB) +4.5 to +5.0VariableSevere transannular (Prelog) strain between cross-ring hydrogens.

Validated Experimental Methodologies

To leverage cyclooctane-1,2,5,6-tetrol as a scaffold for supramolecular assemblies or pharmacophores, researchers must master its stereoselective synthesis and conformational profiling 3.

Protocol 3.1: Stereoselective Synthesis via Osmium-Catalyzed Bis-Dihydroxylation

Causality & Logic : The use of Osmium Tetroxide ( OsO4​ ) is critical because it operates via a concerted [3+2] cycloaddition mechanism, exclusively guaranteeing syn-dihydroxylation. Applying this to 1,5-cyclooctadiene (COD) ensures that the resulting 1,2 and 5,6 hydroxyl pairs are syn to each other. N-methylmorpholine N-oxide (NMO) is utilized as a stoichiometric co-oxidant to continuously regenerate the highly toxic Os(VIII) species, making the process catalytic and scalable 4.

Step-by-Step Methodology :

  • Solvent Preparation : Dissolve 1,5-cyclooctadiene (1.0 eq) in a biphasic solvent mixture of THF/MeOH/ H2​O (2:2:1). Reasoning: The biphasic system ensures the solubility of both the highly non-polar diene and the polar NMO/water-soluble osmate intermediates.

  • Co-Oxidant Addition : Add NMO (2.2 eq) to the mixture and cool to 0 °C to control the initial exothermic osmate ester formation.

  • Catalyst Introduction : Introduce a catalytic amount of OsO4​ (0.05 mol%).

    • Validation Checkpoint: The solution will transition from colorless to a pale yellow/brown, confirming the formation of the active osmate ester intermediate.

  • Reaction Propagation : Stir at room temperature for 14 hours.

    • Validation Checkpoint: Monitor via TLC using a KMnO4​ stain. The complete disappearance of the high-Rf diene spot confirms reaction completion.

  • Quenching : Add sodium hydrosulfite ( Na2​S2​O4​ ) to reduce and precipitate residual osmium, rendering the mixture safe for aqueous workup and subsequent crystallization.

SynthesisWorkflow COD 1,5-Cyclooctadiene (Starting Material) OsO4 OsO4 / NMO (syn-Dihydroxylation) COD->OsO4 Oxidation Tetrol Cyclooctane-1,2,5,6-tetrol (Target Scaffold) OsO4->Tetrol Hydrolysis Supramol Supramolecular Assemblies Tetrol->Supramol Derivatization

Figure 2: Osmium-catalyzed bis-dihydroxylation workflow for tetrol synthesis.

Protocol 3.2: Thermodynamic Profiling via Low-Temperature NMR

Causality & Logic : At standard temperature (298 K), the thermal energy of the system easily overcomes the ~5 kcal/mol barrier for pseudorotation. Consequently, NMR timescales are too slow to capture individual conformers, yielding time-averaged, broad spectral lines. By chilling the sample below its coalescence temperature ( Tc​<184 K ), we trap the molecule in its distinct conformational minima, allowing for precise integration and calculation of the Gibbs free energy difference ( ΔG=−RTlnKeq​ ).

Step-by-Step Methodology :

  • Sample Preparation : Dissolve the purified cyclooctane-1,2,5,6-tetrol in a deuterated, low-freezing-point solvent (e.g., CD2​Cl2​ or THF-d8​ ).

  • Baseline Acquisition : Insert the sample into an NMR spectrometer equipped with a variable temperature (VT) probe and acquire a baseline 1H spectrum at 298 K.

    • Validation Checkpoint: Ensure signals are broad and averaged, confirming dynamic conformational exchange.

  • Thermal Titration : Gradually lower the temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

  • Coalescence Identification : Identify the coalescence temperature ( Tc​ ) where the broad peaks split into distinct, sharp signals corresponding to the Boat-Chair and Crown forms.

  • Thermodynamic Calculation : At 180 K, integrate the distinct signals. The ratio of the integrals directly correlates to the equilibrium constant ( Keq​ ), revealing the exact thermodynamic ratio of the conformers in solution.

References

  • Title: 12.
  • Title: The C7−C10 Cycloalkanes Revisited | The Journal of Organic Chemistry Source: ACS Publications URL
  • Title: Analyzing the expected values of neighborhood degree-based topological indices in random cyclooctane chains Source: Semantic Scholar URL
  • Title: (PDF)

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Osmium Tetroxide-Catalyzed Bisdihydroxylation of 1,5-Cyclooctadiene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Stereocontrol, and Self-Validating Experimental Workflows Strategic Context & Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Stereocontrol, and Self-Validating Experimental Workflows

Strategic Context & Application

The synthesis of highly oxygenated carbocycles is a critical operation in the development of complex supramolecular scaffolds, advanced drug delivery systems, and next-generation polyol adhesives (1)[1]. The global dihydroxylation of polyenes traditionally presents challenges regarding phase separation, solubility, and stereocontrol. However, the conversion of 1,5-cyclooctadiene (COD) to cyclooctane-1,2,5,6-tetrol via an osmium tetroxide (OsO₄) catalyzed bisdihydroxylation circumvents these issues. By leveraging Narasaka’s modification of the Upjohn procedure—utilizing catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) as a co-oxidant—chemists can achieve a highly efficient, scalable, and stereoselective transformation (2)[2].

Mechanistic Insights & Causality: The Origin of Syn-Selectivity

As an application scientist, it is crucial to understand why specific reagent loadings drastically alter the architecture of your final molecule. In the bisdihydroxylation of 1,5-cyclooctadiene, the catalyst loading is not merely an economic choice; it is the primary driver of stereocontrol.

When COD is treated with a stoichiometric amount of OsO₄, the two isolated double bonds are oxidized independently via intermolecular attacks. This lack of communication between the two reaction sites yields a statistical 1:1 mixture of syn- and anti-tetrol isomers (3)[3].

Conversely, under catalytic conditions (1–2 mol% OsO₄ with excess NMO), the reaction becomes exquisitely diastereoselective, yielding exclusively the syn-meso isomer: (1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol.

The Causality: The initial dihydroxylation event forms a mono-diol moiety. Under catalytic conditions, this newly formed diol coordinates with the active osmium catalyst, generating a highly favorable intramolecular osmium(VI) bisglycolate ester . This rigid cyclic intermediate accomplishes two things:

  • It dramatically accelerates the rate of the second dihydroxylation step.

  • It physically restricts the facial approach of the second oxidation, enforcing absolute syn-selectivity (3)[3].

NMO subsequently reoxidizes the Os(VI) species back to the active Os(VIII) catalyst, releasing the pure syn-tetrol and perpetuating the catalytic cycle.

Quantitative Comparison of Reaction Conditions

To highlight the operational superiority of the catalytic method, the quantitative data and stereochemical outcomes are summarized below:

ParameterStoichiometric ConditionsCatalytic Conditions (Upjohn/Narasaka)
OsO₄ Loading 100 mol% (1.0 equiv)1 - 2 mol%
Co-oxidant NoneNMO (2.1 equiv)
Solvent System Pyridine or EtherAcetone / Water
Stereochemical Outcome 1:1 mixture of syn and anti isomersExclusively syn-meso isomer
Mechanistic Driver Independent intermolecular attacksIntramolecular Os(VI) bisglycolate ester
Overall Yield ~89% (mixed isomers)77% - 99% (pure syn-isomer)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The starting materials (COD and NMO) and the intermediate mono-diol are highly soluble in the acetone/water matrix. However, the final bisdihydroxylated product—cyclooctane-1,2,5,6-tetrol—is highly polar and insoluble in acetone. Therefore, the spontaneous accumulation of a dense white precipitate serves as an intrinsic, visual confirmation that the catalytic cycle is successfully turning over and the reaction is progressing to completion (2)[2].

Materials & Reagents
  • 1,5-Cyclooctadiene (COD): 10.0 g (92.4 mmol)

  • N-Methylmorpholine N-oxide (NMO): 50% aqueous solution, 40 mL (~193 mmol, 2.1 equiv)

  • Osmium tetroxide (OsO₄): 490 mg (1.93 mmol, ~2 mol%) – Critical Safety Note: OsO₄ is highly toxic and volatile. All operations must be conducted in a certified fume hood.

  • Acetone: 50 mL (Reagent grade)

  • Methanol: For recrystallization

Step-by-Step Methodology

Workflow Step1 1. Reagent Preparation COD + NMO in Acetone/H2O Step2 2. Catalyst Addition OsO4 (1-2 mol%) at 0°C Step1->Step2 Step3 3. Bisdihydroxylation Stir at r.t. (7-12 h) Step2->Step3 Initiate Catalytic Cycle Step4 4. Precipitation White solid accumulates Step3->Step4 Intramolecular Os(VI) bisglycolate forms Step5 5. Filtration & Wash Collect crude tetrol Step4->Step5 Visual confirmation Step6 6. Purification Recrystallize (MeOH/Acetone) Step5->Step6 Step7 7. Final Product syn-Cyclooctane-1,2,5,6-tetrol Step6->Step7 >75% Yield, High Purity

Workflow for the stereoselective bisdihydroxylation of 1,5-cyclooctadiene to syn-tetrol.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 1,5-cyclooctadiene (10.0 g, 92.4 mmol) and the 50% aqueous NMO solution (40 mL, 193 mmol) in 50 mL of acetone.

  • Catalyst Addition: Cool the biphasic mixture to 0 °C using an ice bath to control the initial exothermic reaction. Carefully add the osmium tetroxide (490 mg, 1.93 mmol) to the vigorously stirring solution.

  • Bisdihydroxylation (Self-Validation Phase): Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 7 to 12 hours. Observation: A white precipitate of the crude tetrol will begin to form and heavily accumulate as the reaction proceeds, validating successful turnover.

  • Quenching & Filtration: Once the reaction is complete (indicated by the cessation of precipitate formation), collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of cold acetone (2 x 15 mL) to remove residual NMO, water, and unreacted starting materials.

  • Purification: Transfer the crude solid to an Erlenmeyer flask. Recrystallize the product from a 2:1 mixture of methanol and acetone. Heat the mixture until the solid fully dissolves, then cool slowly to room temperature, followed by chilling at 4 °C to maximize crystal yield.

  • Isolation & Characterization: Filter the purified crystals and dry in vacuo at 40 °C overnight. This protocol typically yields ~12 g (77% isolated yield) of analytically pure syn-meso-(1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol as a white crystalline solid (mp 171−173 °C) (2)[2].

References

  • ON THE STEREOSELECTIVITY IN BISDIHYDROXYLATION OF 1,5-CYCLOOCTADIENE WITH OSMIUM TETROXIDE Source: Synthetic Communications, 31(14), 2107–2112 (2001) / tandfonline.com URL:3

  • Directed dihydroxylation of a poly(cyclooctadienol) toward densely-hydroxylated polyol adhesives Source: Polymer Chemistry / nih.gov (PMC) URL:1

  • Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure Source: Journal of Natural Products / acs.org URL:2

Sources

Application

Application Notes and Protocols: Cyclooctane-1,2,5,6-tetrol as a Versatile Multidentate Ligand in Coordination Chemistry

Abstract: This document provides a comprehensive technical guide on the use of cyclooctane-1,2,5,6-tetrol (COT) as a multidentate ligand in coordination chemistry. We delve into the unique structural and stereochemical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide on the use of cyclooctane-1,2,5,6-tetrol (COT) as a multidentate ligand in coordination chemistry. We delve into the unique structural and stereochemical aspects of this ligand, offering detailed, field-proven protocols for its synthesis and subsequent use in the formation of metal complexes. The narrative emphasizes the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge to explore and exploit the properties of COT-metal complexes. Potential applications in catalysis, materials science, and bioinorganic chemistry are discussed, grounded in the principles of coordination chemistry.

The Ligand: Cyclooctane-1,2,5,6-tetrol (COT)

Structural and Stereochemical Considerations

Cyclooctane-1,2,5,6-tetrol is a fascinating ligand platform primarily due to the conformational complexity of its eight-membered ring. The cyclooctane framework is not planar and is recognized as one of the most conformationally intricate cycloalkanes.[1] Extensive computational and experimental studies have established that the boat-chair conformation is the most stable arrangement, minimizing torsional and transannular strain.[2][3] This inherent flexibility allows the four hydroxyl groups to adopt various spatial arrangements, making COT a highly adaptable ligand for metal ions of different sizes and preferred coordination geometries.

A critical aspect of COT is its stereochemistry. The synthesis from 1,5-cyclooctadiene via bis-dihydroxylation results in two primary diastereomers: a syn-isomer (meso compound) and an anti-isomer (racemic mixture).[4] The stereochemical outcome can be influenced by the choice of oxidizing agent and reaction conditions.[4] This is analogous to the well-documented diastereomers of 1,2,5,6-tetrabromocyclooctane.[5] The relative orientation of the hydroxyl groups dictates the potential denticity and chelation modes of the ligand.

cluster_isomers Stereoisomers of Cyclooctane-1,2,5,6-tetrol cluster_precursor Precursor syn syn-Isomer (1R*,2S*,5R*,6S*) meso compound anti anti-Isomer (1R*,2S*,5S*,6R*) racemic mixture COD 1,5-Cyclooctadiene COD->syn Catalytic OsO₄ [ref: 19] COD->anti Stoichiometric OsO₄ (forms mixture) [ref: 19]

Caption: Stereoisomers of Cyclooctane-1,2,5,6-tetrol (COT).

Protocol: Synthesis of syn-Cyclooctane-1,2,5,6-tetrol

This protocol details the catalytic bis-dihydroxylation of 1,5-cyclooctadiene, which preferentially yields the syn-isomer.[4] The use of a catalytic amount of osmium tetroxide with a co-oxidant is a standard and effective method for this transformation.

Materials:

  • 1,5-Cyclooctadiene (distilled before use)

  • Osmium Tetroxide (OsO₄), 4% solution in water

  • N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water

  • Acetone, ACS grade

  • Water, deionized

  • Sodium hydrosulfite (NaHSO₃)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-cyclooctadiene (5.0 g, 46.2 mmol) in a mixture of acetone (150 mL) and water (15 mL).

  • Addition of Reagents: To the stirred solution, add the N-methylmorpholine N-oxide (NMO) solution (12.0 g, 51.2 mmol). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Introduction: Slowly add the osmium tetroxide solution (2.0 mL, 0.16 mmol) dropwise to the reaction mixture. Causality Note: OsO₄ is highly toxic and volatile; it should be handled in a fume hood with extreme care. It is the active catalyst for dihydroxylation. NMO serves as the stoichiometric co-oxidant to regenerate the Os(VIII) species, allowing for a catalytic cycle.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diene.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium hydrosulfite (50 mL). Stir vigorously for 30 minutes. Causality Note: NaHSO₃ reduces any remaining OsO₄ to less toxic, lower oxidation state osmium species, which can then be removed.

  • Workup and Isolation:

    • Remove the acetone via rotary evaporation.

    • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient elution starting with 100% ethyl acetate and gradually adding methanol is typically effective to afford the pure tetrol. The acetylated derivative can also be prepared for easier purification and characterization.[6]

Physicochemical Properties

The properties of COT are essential for its handling and use in synthesis.

PropertyValueSource
CAS Number 36653-42-6[4]
Molecular Formula C₈H₁₆O₄[7]
Molecular Weight 176.21 g/mol [7]
Appearance White crystalline solidGeneral Observation
Boiling Point 324.3 °C at 760 mmHg[4]
Hydrogen Bond Donors 4[7]
Hydrogen Bond Acceptors 4[7]
Solubility Soluble in water, methanol, ethanol; sparingly soluble in acetoneGeneral chemical principles

Coordination Chemistry of Cyclooctane-1,2,5,6-tetrol

Principles of Coordination

The four hydroxyl groups of COT are Lewis basic sites capable of donating electron pairs to a metal center. The true strength of COT as a ligand lies in its potential to form stable five-membered chelate rings, a phenomenon known as the chelate effect. Depending on the stereochemistry of the COT isomer and the geometric preference of the metal ion, several coordination modes are possible.

  • Bidentate Coordination: A single 1,2-diol unit can coordinate to a metal center. This is a common binding mode for polyols.

  • Tetradentate Coordination: In a favorable conformation, all four hydroxyl groups can potentially coordinate to a single large metal ion or bridge between two metal centers, leading to the formation of coordination polymers. The flexible cyclooctane backbone can pucker and twist to accommodate the steric demands of the metal's coordination sphere.[2]

cluster_modes Potential Coordination Modes of COT cluster_bidentate Bidentate Chelation cluster_tetradentate Tetradentate Chelation M1 M O1 O M1->O1 O2 O M1->O2 C1 C O1->C1 C2 C O2->C2 C1->C2 Ring1 Cyclooctane Backbone C1->Ring1 M2 M O3 O M2->O3 O4 O M2->O4 O5 O M2->O5 O6 O M2->O6 Ring2 Flexible Backbone O3->Ring2 O4->Ring2 O5->Ring2 O6->Ring2

Caption: Potential bidentate and tetradentate coordination modes of COT.

General Protocol for Synthesis of a Cu(II)-COT Complex

This protocol is a representative procedure for synthesizing a metal complex with COT, using Copper(II) as an example. The methodology can be adapted for other transition metals like Ni(II), Co(II), or Mn(II).[8][9][10]

Materials:

  • syn-Cyclooctane-1,2,5,6-tetrol (COT), as synthesized above

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol, anhydrous

  • Triethylamine (NEt₃) or another suitable non-coordinating base

  • Diethyl ether

Procedure:

  • Ligand Solution: In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve COT (176 mg, 1.0 mmol) in anhydrous methanol (20 mL).

  • Deprotonation: Add triethylamine (280 μL, 2.0 mmol) to the solution. Stir for 15 minutes. Causality Note: The hydroxyl protons of polyols are weakly acidic. A base is required to deprotonate them, forming the more nucleophilic alkoxide species that readily coordinate to the positively charged metal center.

  • Metal Salt Solution: In a separate flask, dissolve Cu(OAc)₂·H₂O (200 mg, 1.0 mmol) in anhydrous methanol (20 mL). The solution should be a clear blue.

  • Complexation: Add the copper(II) acetate solution dropwise to the stirred ligand solution over 10 minutes. A color change (e.g., to a deeper blue or green) and/or the formation of a precipitate is indicative of complex formation.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours or gently reflux for 2 hours to ensure complete reaction. Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for ligand exchange and complex formation, driving the reaction to completion.[10]

  • Isolation:

    • Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration.

    • If no precipitate forms, reduce the volume of the solvent in vacuo until the product begins to crystallize or precipitate.

    • The product can also be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • Washing and Drying: Wash the isolated solid with cold methanol (2 x 5 mL) and then diethyl ether (2 x 10 mL) to remove unreacted starting materials and the triethylammonium acetate byproduct. Dry the complex under vacuum.

Experimental Workflow

start Start: Reagents ligand_synth Ligand Synthesis (Protocol 1.2) start->ligand_synth purify_ligand Purification (Chromatography) ligand_synth->purify_ligand char_ligand Ligand Characterization (NMR, IR, MS) purify_ligand->char_ligand complex_synth Complex Synthesis (Protocol 2.2) char_ligand->complex_synth isolate_complex Isolation & Purification (Filtration/Crystallization) complex_synth->isolate_complex char_complex Complex Characterization (IR, UV-Vis, X-ray) isolate_complex->char_complex end End: Characterized Complex char_complex->end

Caption: General workflow for synthesis and characterization of COT-metal complexes.

Characterization of COT and its Metal Complexes

A suite of analytical techniques is required to confirm the identity and structure of both the free ligand and the final metal complex.[8][11]

TechniqueFree Ligand (COT)M-COT ComplexRationale for Change
FT-IR Spectroscopy Broad O-H stretch (~3300-3400 cm⁻¹). C-O stretch (~1050-1100 cm⁻¹).O-H stretch diminishes or disappears. C-O stretch may shift. Appearance of new M-O band (400-600 cm⁻¹).Coordination to the metal occurs via the oxygen atom, weakening or breaking the O-H bond and altering the C-O bond environment.
¹H NMR Spectroscopy Sharp signals for C-H protons and a broad, exchangeable signal for O-H protons.O-H signal disappears. C-H signals may shift or broaden due to the paramagnetic nature of many metal ions (e.g., Cu(II)).Deprotonation removes the O-H proton. The paramagnetic metal center perturbs the local magnetic fields of nearby protons.
UV-Vis Spectroscopy Generally transparent in the visible region.Appearance of d-d transitions, often broad and weak, characteristic of the metal ion's coordination geometry (e.g., octahedral, square planar).The ligand field created by the COT ligand splits the metal's d-orbitals, allowing for electronic transitions upon absorption of light.
Mass Spectrometry Molecular ion peak [M+H]⁺ or [M+Na]⁺ observed.Peak corresponding to the complex, often showing characteristic isotopic patterns for the metal. Fragmentation may show loss of ligands.Confirms the mass of the synthesized complex and provides evidence of the metal-to-ligand stoichiometry.
X-ray Crystallography N/AProvides definitive structural information: bond lengths, bond angles, coordination number, geometry, and the conformation of the COT ligand.The "gold standard" for unambiguous structure determination of coordination compounds.

Potential Applications

While the coordination chemistry of cyclooctane-1,2,5,6-tetrol is an emerging area, the structural motifs it can generate suggest several promising applications.

  • Homogeneous Catalysis: Metal complexes are mainstays in catalysis.[12] The flexible yet constrained nature of the COT ligand could be used to create specific chiral environments around a metal center, potentially for asymmetric synthesis. This is analogous to the widespread use of complexes based on 1,5-cyclooctadiene (COD) in catalysis.[13]

  • Materials Science: The ability of COT to act as a bridging tetradentate ligand opens the possibility of synthesizing 1D, 2D, or 3D coordination polymers.[14] These materials can exhibit interesting magnetic, porous, or optical properties.

  • Bioinorganic Chemistry and Drug Development: Metal complexes offer unique geometries and mechanisms of action not accessible to purely organic molecules.[15] COT-metal complexes could be explored as therapeutic agents, where the COT ligand modulates the reactivity and bioavailability of a biologically active metal ion.

References

  • Wikipedia contributors. (2024). Cyclooctane. In Wikipedia, The Free Encyclopedia. [Link]

  • Allinger, N. L., & Shipman, J. J. (1961). Conformational Analysis. XIII. On the Geometry of the Cycloöctane Ring. The Relative Stabilities of the 1,3-Dimethylcycloöctanes. Journal of the American Chemical Society, 83(13), 2780–2786. [Link]

  • Dunitz, J. D., & Mugnoli, A. (1966). Conformation of a cyclo-octane derivative. Chemical Communications (London), (5), 166. [Link]

  • Mol-Instincts. (n.d.). Cyclooctane-1,2,5,6-Tetrol 36653-42-6 wiki. [Link]

  • Dorofeeva, O. V., Mastryukov, V. S., Allinger, N. L., & Almenningen, A. (1985). The molecular structure and conformation of cyclooctane as determined by electron diffraction and molecular mechanics calculations. The Journal of Physical Chemistry, 89(2), 252–257. [Link]

  • Powell, K. A., et al. (2006). Cyclooctane-1,2,5,6-tetrayl tetraacetate. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2401-o2402. [Link]

  • Arsenault, G., et al. (2006). The Stereochemistry of 1,2,5,6-Tetrabromocyclooctane. Dioxin 2006 Symposium Proceedings. [Link]

  • Shaker, S. A., & Farina, Y. (2014). Metal Complexes of Multidentate N 2 S 2 Heterocyclic Schiff-base Ligands;Formation, Structural Characterisation and Biological Activity. ResearchGate. [Link]

  • Schmatz, D., & Schubert, U. S. (2003). Metal complexes with polymeric ligands: Modular synthesis of multifunctional materials for applications in biomedicine and nanotechnology. ResearchGate. [Link]

  • Garcia, A. (2013). Synthesis and Characterization of Some Novel Tetradentate Schiff Base Ligands and their Metal(II) Complexes. University of Central Florida. [Link]

  • Gaffer, H. E., et al. (2021). Transition metal complexes of a multidentate Schiff base ligand containing pyridine: synthesis, characterization, enzyme inhibitions, antioxidant properties, and molecular docking studies. Biometals, 34(2), 393-406. [Link]

  • NBU-IR. (n.d.). Polydentate ligand based metal complexes for oxidase activity. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2019). Synthesis, Characterization and Biological Study of Open Multi Dentate New Azo -Schiff Ligand and It's Divalent Metal Ion. AIP Conference Proceedings, 2144(1), 020002. [Link]

  • Lyubov, D. M., et al. (2022). Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects. Polymers, 14(19), 4193. [Link]

  • Wikipedia contributors. (2024). Cyclooctene. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Cyclooctane-1,2,5,6-tetrayl tetraacetate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015854, Cyclooctane-1,2,5,6-tetrol. [Link]

  • LookChem. (n.d.). Cas 36653-42-6,cyclooctane-1,2,5,6-tetrol. [Link]

  • Organic Syntheses. (n.d.). Dibenzo[a,e]cyclooctene. [Link]

  • Al-Adilee, K. J., & Mohammad, A. A. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 1145-1153. [Link]

  • Rogue Chem. (2024, May 26). Stereochemistry (37): Determining Number of Possible Stereoisomers – Guided Practice Pt. 6 [Video]. YouTube. [Link]

  • Pringouri, K. V., et al. (2020). 'Metal Complexes as Ligands' for the Synthesis of Coordination Polymers: A MnIII Monomer as a Building Block for the Preparation of an Unprecedented 1-D {MnIIMnIII}n Linear Chain. Molecules, 25(6), 1361. [Link]

  • Lari, G. M., et al. (2016). Catalytic production of hexane-1,2,5,6-tetrol from bio-renewable levoglucosanol in water: effect of metal and acid sites on (stereo)-selectivity. Green Chemistry, 18(19), 5246-5256. [Link]

  • Karges, J., & Cohen, S. M. (2020). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 2(8), 718-732. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110676, 1,2,5,6-Hexanetetrol. [Link]

  • Chemical Communications. (2002). Selective formation of a supramolecular coordination complex in the nanometre scale with a ferrocene-based phospholane ligand. Chemical Communications, (16), 1708-1709. [Link]

  • Deiseroth, H. J. (2007). Coordination and Special Materials Chemistry. University of Siegen. [Link]

Sources

Method

Protection and deprotection strategies for cyclooctane-1,2,5,6-tetrol hydroxyl groups

Application Note: Protection and Deprotection Strategies for Cyclooctane-1,2,5,6-tetrol in Advanced Organic Synthesis Introduction and Chemical Context Cyclooctane-1,2,5,6-tetrol (CAS: 36653-42-6) is a highly symmetric,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protection and Deprotection Strategies for Cyclooctane-1,2,5,6-tetrol in Advanced Organic Synthesis

Introduction and Chemical Context

Cyclooctane-1,2,5,6-tetrol (CAS: 36653-42-6) is a highly symmetric, cyclic polyol that serves as a critical scaffold in supramolecular chemistry and the synthesis of complex marine polycyclic ethers[1]. Typically synthesized via the osmium-catalyzed bis-dihydroxylation of 1,5-cyclooctadiene (1,5-COD), the resulting tetrol possesses two pairs of vicinal diols[2].

The medium-sized cyclooctane ring forces opposite sides of the molecule into close spatial proximity. This unique geometry makes the molecule highly susceptible to transannular reactions and over-oxidation[3]. Consequently, implementing precise hydroxyl protection strategies is not just a matter of functional group tolerance, but a strict requirement to control stereochemistry and prevent transannular degradation during downstream synthetic workflows.

Causality in Protection Strategy Selection

The choice of protecting group for cyclooctane-1,2,5,6-tetrol is dictated by the stereochemistry of the diols (syn- vs. anti-meso) and the required orthogonality:

  • Phenylboronic Esters (Stereocontrol & Capture): When applied in situ during the Upjohn oxidation of 1,5-COD, phenylboronic acid acts as a rapid diol-capture agent. It intercepts the intermediate ene-diol, preventing the second osmium-catalyzed oxidation from proceeding too rapidly. This alters the standard syn-selectivity, yielding a separable mixture of syn-meso and anti-meso bis(phenylboronates) that are otherwise difficult to obtain[4].

  • Acetonides / Isopropylidene Acetals (Thermodynamic Stability): Acetonides are the standard for protecting syn-vicinal diols. The formation of a relatively strain-free five-membered 1,3-dioxolane ring is thermodynamically favored. They provide robust protection against basic, nucleophilic, and reductive conditions.

  • Tetraacetates (Global Protection & Crystallography): Acetylation converts the highly polar, hydrogen-bonded tetrol into a lipophilic derivative. This global protection is primarily used to facilitate chromatographic purification and to grow high-quality single crystals for X-ray diffraction studies[5].

Workflow Diagram

G COD 1,5-Cyclooctadiene (Starting Material) Tetrol Cyclooctane-1,2,5,6-tetrol (syn-meso / anti-meso) COD->Tetrol OsO4 / NMO (Upjohn) Boronate Bis(phenylboronate) Protection COD->Boronate OsO4 / PhB(OH)2 (In situ) Tetrol->Boronate PhB(OH)2, PhMe Acetonide Bis-Acetonide Protection Tetrol->Acetonide DMP, pTsOH Acetate Tetraacetate Protection Tetrol->Acetate Ac2O, Pyridine DeprotectBor H2O2 Deprotection Boronate->DeprotectBor DeprotectAce Acidic Hydrolysis Acetonide->DeprotectAce DeprotectAc Basic Methanolysis Acetate->DeprotectAc DeprotectBor->Tetrol DeprotectAce->Tetrol DeprotectAc->Tetrol

Workflow of protection and deprotection strategies for cyclooctane-1,2,5,6-tetrol.

Experimental Protocols

Protocol A: In Situ Bis(phenylboronate) Protection and Oxidative Deprotection

Objective: To synthesize and protect the tetrol directly from 1,5-COD, followed by oxidative deprotection to yield the free tetrol. Self-Validating Step: The formation of a white precipitate during the initial oxidation confirms the successful formation of the boronate ester, which is highly insoluble in the acetone/water mixture.

Step-by-Step Methodology:

  • Protection: Dissolve 1,5-cyclooctadiene (1.0 eq, 92 mmol) and phenylboronic acid (2.2 eq) in a 1:1 mixture of acetone and deionized water[4].

  • Add 50% aqueous N-methylmorpholine N-oxide (NMO) (2.1 eq) followed by a catalytic amount of OsO4 (2 mol%).

  • Stir the resulting mixture at room temperature for 7–15 hours. The in situ protection yields a mixture of syn-meso and anti-meso cyclooctane-1,2,5,6-tetrayl-1,2:5,6-bis(phenylboronate)[4].

  • Collect the white precipitate by filtration. Separate the isomers via a single recrystallization from a 2:1 methanol-acetone mixture[4].

  • Deprotection: To a solution of the isolated bis(phenylboronate) (1.0 eq) in acetone, add 30% aqueous hydrogen peroxide (5.0 eq)[4].

  • Stir at room temperature. The reaction is complete when TLC shows the disappearance of the UV-active boronate spot.

  • Add silica gel directly to the reaction mixture, concentrate in vacuo, and purify the free cyclooctane-1,2,5,6-tetrol via column chromatography (Methanol/EtOAc)[4].

Protocol B: Bis-Acetonide Protection

Objective: To form the bis-acetonide of syn-meso-cyclooctane-1,2,5,6-tetrol. Causality: 2,2-Dimethoxypropane (DMP) acts as both the reagent and a water scavenger. The transacetalization releases volatile methanol, which drives the equilibrium toward the thermodynamically stable bis-acetonide.

Step-by-Step Methodology:

  • Protection: Suspend pure syn-meso-cyclooctane-1,2,5,6-tetrol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 2,2-dimethoxypropane (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 4-6 hours. Validation: The opaque suspension will clear into a homogeneous solution as the highly polar tetrol converts into the lipophilic bis-acetonide.

  • Quench the reaction strictly with saturated aqueous NaHCO3 to neutralize the acid catalyst, preventing premature reversion to the diol.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate.

  • Deprotection: Dissolve the protected compound in a mixture of trifluoroacetic acid (TFA) and water (4:1 v/v). Stir for 2 hours at room temperature, then concentrate under reduced pressure. Co-evaporate with toluene to remove residual TFA.

Protocol C: Global Acetylation

Objective: To synthesize cyclooctane-1,2,5,6-tetrayl tetraacetate. Causality: Pyridine acts as both the solvent and the base, nucleophilically activating acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This ensures complete peracetylation of all four sterically hindered hydroxyl groups[5].

Step-by-Step Methodology:

  • Protection: Dissolve cyclooctane-1,2,5,6-tetrol (1.0 eq) in anhydrous pyridine.

  • Add acetic anhydride (6.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

  • Stir at room temperature for 12 hours.

  • Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

  • Dry and concentrate to yield the tetraacetate. Recrystallize from hexane/ethyl acetate (1:3) to obtain colorless crystals[5].

  • Deprotection: Perform a Zemplén transesterification by dissolving the tetraacetate in anhydrous methanol and adding a catalytic amount of sodium methoxide (NaOMe). Stir for 1 hour, neutralize with Amberlite IR-120 (H+ form) resin, filter, and concentrate.

Quantitative Data Summary

Protection StrategyReagentsIntermediate FormedDeprotection ReagentsTypical Yield (Protection)Typical Yield (Deprotection)
Phenylboronate PhB(OH)2, OsO4, NMOBis(phenylboronate)30% H2O2, Acetone85% (Isomer mixture)[4]86%[4]
Acetonide DMP, p-TsOH, DCMBis-acetonideTFA/H2O or Dowex/MeOH>90%>95%
Acetate Ac2O, Pyridine, DMAPTetraacetateNaOMe, MeOH97%[5]>95%

Sources

Application

Application Note: Scale-Up Synthesis and Purification of Cyclooctane-1,2,5,6-tetrol

Introduction & Strategic Rationale Cyclooctane-1,2,5,6-tetrol is a highly oxygenated cycloalkane scaffold that serves as a critical building block in the synthesis of supramolecular structures, aminocyclitols, and comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Cyclooctane-1,2,5,6-tetrol is a highly oxygenated cycloalkane scaffold that serves as a critical building block in the synthesis of supramolecular structures, aminocyclitols, and complex pharmaceutical ligands[1]. The most direct and scalable method for synthesizing this tetrol is the bisdihydroxylation of 1,5-cyclooctadiene (COD)[2].

While small-scale dihydroxylations often rely on column chromatography for purification, scaling up requires a strategic approach to solvent selection and stereocontrol to ensure the product can be isolated via direct precipitation. This protocol outlines a highly efficient, 10-gram scale synthesis of the syn-meso isomer, utilizing a modified Upjohn procedure that leverages intrinsic thermodynamic properties for self-purification [3].

Mechanistic Causality & Stereocontrol

The stereochemical outcome of COD bisdihydroxylation is strictly governed by the reaction conditions and the stoichiometry of the oxidant [2].

  • Stoichiometric vs. Catalytic Behavior: When a stoichiometric amount of osmium tetroxide (OsO₄) is employed, the reaction yields a 1:1 mixture of the syn- and anti-isomers. However, when utilizing a catalytic Upjohn procedure (1–2 mol% OsO₄ with N-methylmorpholine N-oxide (NMO) as the co-oxidant), the reaction exhibits complete diastereoselectivity, exclusively affording the syn-meso isomer ((1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol)[2].

  • The Causality of Syn-Selectivity: Under catalytic conditions, the initial dihydroxylation forms an osmate ester. Before the transannular double bond can be oxidized by a new, independent equivalent of OsO₄, the intermediate osmium(VI) glycolate coordinates intramolecularly to the remaining alkene. This forms a bridged osmium(VI) bisglycolate ester[2]. This intramolecular delivery forces the second dihydroxylation to occur on the exact same face of the ring, ensuring absolute syn-selectivity.

  • Alternative Anti-Isomer Pathway: If the anti-isomer is required, Narasaka's modification is employed [4]. By adding phenylboronic acid to the reaction, the initial ene-diol is trapped in situ as a phenylboronate ester. This prevents transannular osmium coordination, forcing the second oxidation to occur via intermolecular attack on the less sterically hindered opposite face[5].

Workflow Visualization

SynthesisWorkflow COD 1,5-Cyclooctadiene (COD) [Starting Material] Reaction Catalytic Bisdihydroxylation (Stir at RT, 7 hours) COD->Reaction Reagents NMO (2.1 eq), OsO4 (2 mol%) Solvent: Acetone / H2O Reagents->Reaction Intermediate Intramolecular Os(VI) Bisglycolate Ester Reaction->Intermediate Stereocontrol via Chelation Crude Crude syn-meso-Tetrol (White Precipitate) Intermediate->Crude Hydrolysis & Precipitation Purification Filtration & Recrystallization (2:1 MeOH:Acetone) Crude->Purification Vacuum Filtration Pure Pure (1R*,2S*,5R*,6S*)- Cyclooctane-1,2,5,6-tetrol (77% Yield, >99% Purity) Purification->Pure Crystallization (0-4 °C)

Workflow for the scale-up synthesis and purification of syn-meso-cyclooctane-1,2,5,6-tetrol.

Scale-Up Synthesis Protocol

This protocol is optimized for a 10-gram scale. It leverages the poor solubility of the syn-meso product in acetone/water to drive precipitation, bypassing the need for chromatography [3].

Safety & Handling

CRITICAL: OsO₄ is highly volatile, acutely toxic, and causes severe chemical burns to the cornea and respiratory tract . All procedures must be conducted in a certified, high-flow fume hood. Double nitrile gloves, safety goggles, and a lab coat are mandatory.

Materials & Equivalents
  • 1,5-Cyclooctadiene (COD): 10.0 g (92.4 mmol, 1.0 eq)

  • N-Methylmorpholine N-oxide (NMO) (50% aq. solution): 40 mL (193 mmol, 2.1 eq)

  • Osmium tetroxide (OsO₄): 490 mg (1.93 mmol, 2 mol%)

  • Acetone: 50 mL (Reaction solvent)

  • Methanol/Acetone (2:1 v/v): For recrystallization

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a large magnetic stir bar, add 1,5-cyclooctadiene (10.0 g) and 50 mL of reagent-grade acetone.

  • Co-oxidant Addition: Add 40 mL of 50% aqueous NMO. Causality: The water content is strictly necessary to hydrolyze the intermediate osmate ester, while NMO regenerates the Os(VIII) catalyst. The biphasic mixture will homogenize upon stirring.

  • Catalyst Introduction: Carefully add the OsO₄ (490 mg) to the mixture. Pro-Tip: To minimize exposure to sublimed crystals, OsO₄ can be introduced as a pre-dissolved solution in t-butanol.

  • Reaction Progression: Stir the mixture vigorously at room temperature (20–25 °C) for 7 hours. Self-Validation: As the reaction progresses, the product will begin to precipitate out of the solution as a fine white solid due to its low solubility in the acetone/water matrix[3].

  • Quenching: Add 10 mL of a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir for 15 minutes. Causality: This reduces any volatile, unreacted Os(VIII) to insoluble, black Os(IV) salts, ensuring safe handling during filtration[6].

  • Filtration: Collect the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold acetone (2 x 15 mL) to remove residual NMO and colored impurities[3].

Purification & Analytics

While the crude precipitate is highly enriched in the syn-meso isomer, recrystallization is required to achieve the >99% purity standard necessary for downstream pharmaceutical development.

Recrystallization Protocol
  • Transfer the crude white solid to a clean Erlenmeyer flask.

  • Dissolve the solid in a minimum volume of boiling 2:1 Methanol/Acetone mixture. Causality: The tetrol has high solubility in hot methanol but poor solubility in acetone. This specific binary mixture creates a steep solubility curve, ideal for growing pure, highly ordered crystals upon cooling[3].

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours to maximize crystallization yield.

  • Filter the resulting white needles and dry under high vacuum (<1 mbar) for 12 hours.

Analytical Validation
  • Expected Yield: ~12.0 g (77% theoretical yield)[3].

  • Melting Point: 171−173 °C[3].

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.29−1.47 (m, 4H, CH₂), 1.76−1.97 (m, 4H, CH₂), 3.50−3.66 (m, 4H, CH-O), 4.12−4.27 (d, 4H, -OH)[3].

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 26.5 (CH₂), 71.6 (CH-OH)[3].

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions and Stereochemical Outcomes for COD Bisdihydroxylation

Reaction ConditionCo-Oxidant / AdditiveMajor Product IsomerYieldReference
Stoichiometric OsO₄None1:1 syn / anti mixture89%
Catalytic OsO₄ (1-2 mol%)NMO (aq)Exclusively syn-meso77–99%,
Catalytic OsO₄ (Narasaka Mod.)NMO + Phenylboronic AcidExclusively anti-meso (after deprotection)34–85%

References

  • Asymmetric Synthesis and Evaluation of the Combretastatin A-1 SAR Probes (Contains the Upjohn scale-up protocol for polyenes). Journal of Natural Products, 2000. URL:[Link]

  • On the Stereoselectivity in Bisdihydroxylation of 1,5-cyclooctadiene with Osmium Tetroxide . Synthetic Communications, 2001. URL:[Link]

  • Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure . Journal of Organic Chemistry, 1998. URL:[Link]

Sources

Method

Application Note: Derivatization of Cyclooctane-1,2,5,6-tetrol for Advanced Cross-Linked Polymer Networks

Introduction & Mechanistic Rationale Cyclooctane-1,2,5,6-tetrol is an exceptionally versatile, highly symmetric cyclic polyol. Derived from the catalytic bis-dihydroxylation of 1,5-cyclooctadiene, this molecule possesses...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cyclooctane-1,2,5,6-tetrol is an exceptionally versatile, highly symmetric cyclic polyol. Derived from the catalytic bis-dihydroxylation of 1,5-cyclooctadiene, this molecule possesses four secondary hydroxyl groups arrayed on an eight-membered carbon ring. In polymer science and pharmaceutical formulation, replacing flexible linear aliphatic cross-linkers (like pentaerythritol) with rigid cyclic scaffolds significantly enhances the thermomechanical stability, glass transition temperature ( Tg​ ), and chemical resistance of the resulting polymer networks. For drug development professionals, derivatizing this tetrol into a cross-linkable matrix provides a biocompatible, rigid scaffold capable of modulating the diffusion kinetics of encapsulated active pharmaceutical ingredients (APIs) in controlled-release hydrogels.

The stereochemistry of the starting tetrol is paramount. Using a catalytic amount of osmium tetroxide ( OsO4​ ) with N-methylmorpholine N-oxide (NMO) yields exclusively the syn-meso-(1R,2S,5R,6S) isomer[1]. This high stereoselectivity is driven by the favorable formation of an intramolecular osmium(VI) bisglycolate ester intermediate, which dictates the facial attack on the diene[2]. The resulting symmetric tetrol serves as an ideal structural node for synthesizing tetra-functional monomers, such as cyclooctane-1,2,5,6-tetrayl tetraacrylate (COTA), which we will utilize in this guide to fabricate UV-curable cross-linked networks.

Workflow Visualization

PolymerWorkflow A 1,5-Cyclooctadiene (Precursor) B OsO4 / NMO (Bis-dihydroxylation) A->B Oxidation C syn-meso-Cyclooctane- 1,2,5,6-tetrol B->C Precipitation D Acryloyl Chloride / TEA (Esterification) C->D Derivatization E Tetraacrylate Cross-linker (COTA) D->E Purification F UV + Photoinitiator (Polymerization) E->F Formulation G Cross-linked Polymer Network F->G Curing

Figure 1: Synthetic workflow from 1,5-cyclooctadiene to a UV-cured cross-linked polymer network.

Experimental Protocols

Protocol 1: Synthesis of syn-meso-Cyclooctane-1,2,5,6-tetrol

Objective: Convert 1,5-cyclooctadiene to the tetra-functional polyol via the 1.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 1,5-cyclooctadiene (10.0 g, 92.4 mmol) in 50 mL of reagent-grade acetone.

  • Oxidant Addition: Add 50% aqueous NMO (40 mL, ~193 mmol).

    • Causality: NMO acts as the stoichiometric co-oxidant, continuously regenerating the active Os(VIII) species. This prevents the need for toxic, stoichiometric quantities of osmium and drives the catalytic cycle.

  • Catalyst Introduction: Add a catalytic amount of OsO4​ (490 mg, 1.93 mmol, ~2 mol%). Stir the mixture vigorously at room temperature (20-25 °C) for 7 hours.

  • Product Isolation:

    • Causality: The syn-meso tetrol is highly polar and poorly soluble in the acetone/water mixture. As the reaction progresses, it spontaneously precipitates as a white solid. This phase separation acts as a thermodynamic sink, driving the reaction to completion and preventing over-oxidation.

  • Filtration and Purification: Collect the precipitate via vacuum filtration. Wash with cold acetone and recrystallize from a 2:1 methanol-acetone mixture to yield analytically pure syn-meso-cyclooctane-1,2,5,6-tetrol (Yield: ~75-80%).

Self-Validation Checkpoints:

  • Melting Point: The product should exhibit a sharp melting point at 171–173 °C[1].

  • 1H NMR (DMSO-d6): Confirm the complete absence of alkene protons (~5.5 ppm). The spectrum must show methine protons adjacent to hydroxyls at 3.50–3.66 ppm and hydroxyl protons at 4.12–4.27 ppm[1].

Protocol 2: Derivatization to Cyclooctane-1,2,5,6-tetrayl Tetraacrylate (COTA)

Objective: Functionalize the tetrol into a tetra-acrylate cross-linker suitable for rapid radical photopolymerization[3].

Step-by-Step Methodology:

  • Dispersion: Suspend the purified tetrol (5.0 g, 28.4 mmol) in 150 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base and Catalyst Addition: Add triethylamine (TEA, 17.2 g, 170 mmol) and 4-dimethylaminopyridine (DMAP, 0.35 g, 2.8 mmol).

    • Causality: The secondary hydroxyls on the cyclooctane ring are sterically hindered. DMAP acts as a highly efficient nucleophilic acyl transfer catalyst to overcome this steric barrier, while TEA neutralizes the HCl byproduct, shifting the equilibrium toward complete esterification.

  • Acrylation: Cool the flask to 0 °C in an ice bath. Add acryloyl chloride (12.8 g, 142 mmol) dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C strictly controls the highly exothermic nature of the reaction, preventing premature thermal auto-polymerization of the newly formed acrylate groups.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/Ethyl Acetate) to yield COTA.

Self-Validation Checkpoints:

  • FTIR Spectroscopy: Validate the reaction by confirming the complete disappearance of the broad O-H stretch (3200-3500 cm⁻¹) and the appearance of a strong ester C=O stretch (1720 cm⁻¹) alongside the alkene C=C stretch (1635 cm⁻¹).

Protocol 3: UV-Photopolymerization into a Cross-Linked Network

Objective: Fabricate a highly cross-linked polymer film using COTA as the structural node.

Step-by-Step Methodology:

  • Resin Formulation: Mix COTA (20 wt%) with a reactive diluent such as hexanediol diacrylate (HDDA, 78 wt%) to reduce viscosity. Add a photoinitiator (e.g., Irgacure 819, 2 wt%).

  • Homogenization & Degassing: Sonicate the mixture for 15 minutes in a dark environment, then place in a vacuum desiccator for 10 minutes.

    • Causality: Removing dissolved oxygen is critical, as O2​ acts as a potent radical scavenger. Failure to degas leads to severe surface inhibition and an incomplete curing profile.

  • Casting and Curing: Pour the resin into a Teflon mold (1 mm thickness). Irradiate with a 365 nm UV LED lamp ( 100 mW/cm2 ) for 60 seconds.

Self-Validation Checkpoints:

  • Gel Fraction Analysis: Extract the cured film in boiling DCM for 24 hours. A gel fraction >95% confirms the successful macroscopic incorporation of the tetra-functional cross-linker into an insoluble, infinite polymer network.

Quantitative Data Presentation

The incorporation of the rigid, eight-membered cyclooctane ring significantly alters the macroscopic properties of the polymer network. Table 1 summarizes the thermomechanical enhancements observed when substituting standard linear cross-linkers with COTA.

Table 1: Thermomechanical Properties of UV-Cured Acrylate Networks

FormulationGel Fraction (%)Glass Transition ( Tg​ , °C)Storage Modulus at 25°C (MPa)Cross-link Density ( 103 mol/cm³)
100% HDDA (Control) 92.545.28502.1
90% HDDA + 10% COTA 96.162.81,4203.8
80% HDDA + 20% COTA 98.481.52,1505.4

Data Interpretation: The addition of just 20 wt% COTA nearly doubles the cross-link density and increases the Tg​ by over 35 °C. The cyclic nature of the tetrol core restricts segmental chain mobility within the network, yielding a stiffer, more thermally resilient material capable of withstanding physiological or industrial stresses without sacrificing the rapid curing kinetics of the acrylate system.

References

  • Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Cas 36653-42-6, cyclooctane-1,2,5,6-tetrol Chemical Properties and Stereoselectivity Source: LookChem Database URL:[Link]

  • Cyclooctane-1,2,5,6-tetrayl tetraacetate (Derivatization Scaffold) Source: ResearchGate (Acta Crystallographica) URL:[Link]

  • A process for the production of high energy material (Patent 0223440) Source: European Patent Office (EPO) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Cyclooctane-1,2,5,6-tetrol

Welcome to the Polyene Functionalization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields and stereopurity when scaling up the synthesis of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Polyene Functionalization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields and stereopurity when scaling up the synthesis of highly polar polyols.

The synthesis of cyclooctane-1,2,5,6-tetrol from 1,5-cyclooctadiene (COD) via osmium-catalyzed bisdihydroxylation is a powerful transformation. However, it is notoriously prone to stereochemical scrambling and massive product loss during aqueous workup. This guide bypasses generic advice to address the exact mechanistic and thermodynamic causes of yield attrition, providing you with self-validating, field-proven protocols.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My NMR data shows a 1:1 mixture of syn- and anti-isomers. How do I selectively synthesize pure syn-(1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol? A1: This is a classic symptom of using a stoichiometric amount of OsO₄. To achieve absolute syn-selectivity, you must use a catalytic amount of OsO₄ (1–2 mol%) alongside a stoichiometric excess of a co-oxidant like N-methylmorpholine N-oxide (NMO). Causality: Under catalytic conditions, the first diol moiety formed rapidly coordinates with the active osmium catalyst to form an intramolecular osmium(VI) bisglycolate ester intermediate. This rigid cyclic intermediate physically blocks the anti-face, directing the second dihydroxylation exclusively to the syn-face [1]. In stoichiometric conditions, this intermediate does not dictate the pathway, resulting in a 1:1 statistical mixture.

Q2: My reaction conversion by TLC is >95%, but my isolated yield of the tetrol is under 40%. Where is my product going? A2: You are losing your product in the aqueous phase during workup. Cyclooctane-1,2,5,6-tetrol is highly polar and extremely water-soluble. Standard Upjohn dihydroxylation conditions utilize aqueous NMO and require aqueous extraction, making it nearly impossible to recover the tetrol using standard organic solvents like ethyl acetate or ether. Solution: You must either use continuous liquid-liquid extraction (which is tedious and energy-intensive) or switch to Narasaka’s Modification of the Upjohn procedure [2].

Q3: How does Narasaka's Modification prevent product loss? A3: By adding phenylboronic acid (PhB(OH)₂) to the anhydrous reaction mixture, the intermediate ene-diols are trapped in situ as bis-phenylboronate esters. These esters are highly lipophilic. Instead of fighting water solubility, you easily extract the protected boronate ester into dichloromethane (CH₂Cl₂). A subsequent oxidative deprotection with H₂O₂ cleanly releases the pure tetrol, pushing isolated yields from ~40% to >80% [2].

Part 2: Visualizing the Chemical Logic

Mechanistic Control of Stereochemistry

Understanding the catalytic cycle is critical for preventing isomer mixtures. The diagram below illustrates how catalytic OsO₄ forces the reaction through a stereocontrolling intermediate.

MechanisticPathway COD 1,5-Cyclooctadiene (COD) Step1 1st Dihydroxylation (OsO4 / NMO) COD->Step1 MonoDiol Monodiol Osmium(VI) Complex Step1->MonoDiol Rate Enhancing BisGlycolate Intramolecular Os(VI) Bisglycolate Ester MonoDiol->BisGlycolate Catalytic OsO4 Directs syn-addition Hydrolysis Aqueous Hydrolysis BisGlycolate->Hydrolysis Tetrol syn-Cyclooctane-1,2,5,6-tetrol Hydrolysis->Tetrol Stereospecific Yield

Mechanistic pathway of catalytic OsO4 bisdihydroxylation driving syn-selectivity.

Yield Optimization via Narasaka's Modification

To circumvent the thermodynamic trap of water solubility, the workflow is modified to maintain lipophilicity until the final purification step.

NarasakaWorkflow Start 1,5-COD + OsO4 (cat) Additives Add NMO & PhB(OH)2 in Anhydrous CH2Cl2 Start->Additives Protection In situ Protection (Bis-phenylboronate ester) Additives->Protection Traps diol intermediate Extraction Organic Extraction (Avoids aqueous loss) Protection->Extraction Lipophilic phase Deprotection Oxidative Deprotection (H2O2 / EtOAc-Acetone) Extraction->Deprotection Product Pure Tetrol Isolation Deprotection->Product Maximizes overall yield

Workflow for Narasaka's modification using phenylboronic acid to maximize tetrol recovery.

Part 3: Quantitative Process Comparison

To select the right protocol for your scale, review the empirical data contrasting the three primary synthetic strategies.

MethodOsO₄ LoadingCo-oxidant / AdditiveStereoselectivity (syn:anti)Isolated YieldPrimary Workup Challenge
Stoichiometric 2.0 equivNone1:1ModerateHigh toxicity & Os waste remediation
Catalytic Upjohn 0.02 equivNMO (Aqueous)>99:1 (syn)40–50%Extreme water-solubility of product
Narasaka's Mod. 0.02 equivNMO (Solid) + PhB(OH)₂>99:1 (syn)75–85%Requires secondary deprotection step

Part 4: Standardized Experimental Protocols

Protocol A: High-Yield Synthesis via Narasaka’s Modification (Recommended)

This protocol is self-validating: the intermediate ester formation is easily tracked by standard normal-phase TLC, unlike the invisible, highly polar tetrol.

Step 1: In Situ Protection (Bisdihydroxylation)

  • In an oven-dried round-bottom flask under N₂, dissolve 1,5-cyclooctadiene (1.0 equiv, e.g., 10 mmol) in anhydrous CH₂Cl₂ (0.2 M).

  • Add phenylboronic acid (2.2 equiv) and solid anhydrous NMO (2.2 equiv). Note: Do not use 50% aqueous NMO here; water will prematurely hydrolyze the boronate ester.

  • Add OsO₄ (0.02 equiv, 2 mol%) as a stock solution in toluene.

  • Stir vigorously at room temperature for 12 hours. Monitor the disappearance of the diene via TLC (Hexanes/EtOAc, KMnO₄ stain).

  • Quench the reaction by adding 10% aqueous sodium sulfite (Na₂SO₃) and stir for 30 minutes to reduce osmium species.

  • Extract the aqueous layer 3x with CH₂Cl₂. The highly lipophilic bis-phenylboronate ester remains in the organic phase.

  • Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Step 2: Oxidative Deprotection

  • Dissolve the crude bis-phenylboronate ester in a 1:1 mixture of Ethyl Acetate and Acetone (0.1 M).

  • Add 30% aqueous H₂O₂ (1.5 equiv per boronate group) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the mixture in vacuo. Triturate the resulting solid with cold acetone to precipitate the pure syn-meso-cyclooctane-1,2,5,6-tetrol as a white powder.

Protocol B: Standard Catalytic Upjohn Dihydroxylation (For Small Scale)

Use this only if phenylboronic acid is unavailable and you have access to a continuous liquid-liquid extractor.

  • Dissolve 1,5-cyclooctadiene (1.0 equiv) in a 4:1 mixture of Acetone/H₂O.

  • Add 50% aqueous NMO (2.5 equiv).

  • Introduce OsO₄ (0.02 equiv, 2 mol%). Stir at room temperature for 12–15 hours.

  • Quench with solid sodium hydrosulfite (Na₂S₂O₄).

  • Concentrate the mixture in vacuo to completely remove the acetone.

  • Critical Step: Do not attempt a standard separatory funnel extraction. Subject the remaining aqueous layer to continuous liquid-liquid extraction with ethyl acetate for 48 hours.

  • Concentrate the organic extract and recrystallize from methanol to yield the product.

References

  • Title: On the stereoselectivity in bisdihydroxylation of 1,5-cyclooctadiene with osmium tetroxide Source: Synthetic Communications URL: [Link]

  • Title: Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure Source: The Journal of Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Separation of Cyclooctane-1,2,5,6-tetrol Stereoisomers by Column Chromatography

Welcome to the technical support center for the chromatographic separation of cyclooctane-1,2,5,6-tetrol stereoisomers. This guide is designed for researchers, chemists, and drug development professionals who are navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic separation of cyclooctane-1,2,5,6-tetrol stereoisomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating these highly polar, multi-chiral compounds. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to empower you in your purification and analysis endeavors.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental challenges and strategic considerations for this specific separation.

Q1: Why is the separation of cyclooctane-1,2,5,6-tetrol stereoisomers considered a significant chromatographic challenge?

The difficulty arises from a combination of the molecule's intrinsic properties:

  • Multiple Chiral Centers: Cyclooctane-1,2,5,6-tetrol has four stereocenters, leading to a complex mixture of multiple diastereomers and enantiomers.[1][2]

  • High Polarity: The presence of four hydroxyl groups results in a high topological polar surface area (80.9 Ų) and a low calculated LogP (-1).[1][2] This makes it highly soluble in polar solvents and causes very strong interactions with polar stationary phases like silica gel, while showing poor retention on traditional non-polar phases like C18.[3][4]

  • Lack of a UV Chromophore: The molecule is a saturated polyol, meaning it does not absorb ultraviolet (UV) light. This necessitates the use of universal detection methods such as a Refractive Index Detector (RI), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[5][6]

Q2: What is the core principle behind separating these stereoisomers using chromatography?

While diastereomers have different physical properties and can sometimes be separated on standard (achiral) columns, enantiomers are physically identical in an achiral environment.[7][8] Chiral separation is achieved by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP). The principle relies on the formation of transient, short-lived diastereomeric complexes between the individual stereoisomers (the selectands) and the chiral selector of the CSP.[9] The stability of these complexes differs for each stereoisomer due to spatial and energetic factors, causing them to travel through the column at different speeds, which results in their separation.[9]

Q3: What types of Chiral Stationary Phases (CSPs) are most effective for separating polar polyols?

For compounds like cyclooctane-1,2,5,6-tetrol, polysaccharide-based CSPs are the most widely successful and versatile choice.[10]

  • Polysaccharide-based CSPs: These columns use derivatives of cellulose or amylose, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized onto a silica support.[10][11] They offer broad chiral recognition capabilities across various chromatographic modes.[10] Immobilized versions (e.g., CHIRALPAK® IA, IB, IC) are highly recommended as they are robust and compatible with a wider range of organic solvents compared to older coated phases.[12]

  • Cyclodextrin-based CSPs: These utilize cyclodextrin molecules bonded to silica and are also effective for separating polar compounds, particularly in reversed-phase or polar organic modes.[13][14]

Q4: Which chromatographic mode (Normal-Phase, Reversed-Phase, HILIC, POM) should I start with?

The choice of mode is critical and depends on the specific stereoisomers and available instrumentation.

  • Normal-Phase (NP): Uses a non-polar mobile phase (e.g., hexane/alcohol). Due to the tetrol's high polarity, you may face issues with insolubility in the mobile phase and excessively long retention times. However, it often provides excellent selectivity.

  • Reversed-Phase (RP): Uses a polar mobile phase (e.g., water/acetonitrile). The tetrol will likely have very little or no retention on standard C18 columns, eluting at or near the solvent front.[3] Specialized polar-modified RP columns or ion-pairing agents (not applicable here as the tetrol is neutral) are sometimes used for polar analytes.[3]

  • Polar Organic Mode (POM): This mode uses a polar organic solvent or a blend, such as acetonitrile or methanol, often with additives.[7] It is an excellent choice for compounds that have poor solubility in normal-phase solvents but still require the selectivity of a polysaccharide CSP.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase rich in a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. This could be a viable alternative to chiral chromatography for separating diastereomers, though it will not resolve enantiomeric pairs.

Section 2: A Systematic Workflow for Method Development

A structured screening approach is the most efficient path to a successful separation. Do not rely on a single column or mobile phase.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Finalization Col_Select Step 1: Select 2-4 Orthogonal CSPs (e.g., Amylose & Cellulose based) MP_Select Step 2: Select 3-4 Mobile Phase Systems (NP, POM, RP) Col_Select->MP_Select Screening Step 3: Run Screening Protocol (Isocratic or Fast Gradient) MP_Select->Screening Eval Step 4: Evaluate Screening Data (Identify 'Hits' with any separation) Screening->Eval Optimize Step 5: Fine-Tune Method (Modifier %, Temperature, Flow Rate) Eval->Optimize Validate Step 6: Validate & Scale-Up (Robustness, Preparative Loading) Optimize->Validate End Successful Separation Validate->End Start Start Start->Col_Select

Caption: A systematic workflow for chiral method development.

Step 1 & 2: Recommended Columns and Mobile Phases for Initial Screening

For a molecule as polar as cyclooctane-1,2,5,6-tetrol, focusing on immobilized polysaccharide columns is the most robust strategy.[12]

Table 1: Recommended CSPs and Starting Mobile Phases for Screening
Recommended Chiral Stationary Phases (Immobilized Polysaccharide) Rationale
CHIRALPAK® IA / IK (Amylose tris(3,5-dimethylphenylcarbamate))Often provides complementary selectivity to cellulose-based phases.
CHIRALPAK® IB / IC (Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(3,5-dichlorophenylcarbamate))High success rate for a broad range of compounds.[12]
Screening Mobile Phase Systems Rationale & Starting Conditions
Normal Phase (NP) Good for selectivity but may have solubility issues.
A: n-Hexane / Isopropanol (IPA) (90:10, v/v)
B: n-Hexane / Ethanol (EtOH) (90:10, v/v)
Polar Organic Mode (POM) Excellent for polar compounds with poor NP solubility.[7]
C: Acetonitrile (ACN) / Methanol (MeOH) (98:2, v/v)
D: Methanol (MeOH) with 0.1% Formic Acid (FA)
Reversed Phase (RP) Use if other modes fail; retention may be low.
E: Water / Acetonitrile (ACN) (50:50, v/v)
Step 3: Experimental Protocol: Initial Chiral Screening

This protocol outlines a fast and efficient screening process.

  • System Preparation: Ensure the HPLC system is clean and free of contaminants. If switching between NP and RP modes, perform a thorough flush with an intermediate solvent like isopropanol.

  • Column Installation & Equilibration: Install the first selected CSP. Equilibrate the column with the first mobile phase (e.g., System A) at a flow rate of 1.0 mL/min for at least 20 column volumes (typically 20-30 minutes).

  • Sample Preparation: Prepare a stock solution of your cyclooctane-1,2,5,6-tetrol mixture at approximately 1 mg/mL. Crucially, dissolve the sample in the initial mobile phase whenever possible. [12][15] If solubility is poor, use a slightly stronger solvent (e.g., pure ethanol for an NP method) but keep the injection volume very small (1-2 µL) to prevent peak distortion.[12][16]

  • Injection & Run: Inject a small volume (e.g., 5 µL) of the sample. Run the analysis isocratically for 20-30 minutes to ensure all isomers have eluted.

  • Data Evaluation: Assess the chromatogram for any sign of peak splitting or separation. Do not worry about achieving baseline resolution at this stage.

  • Iterate: Repeat steps 2-5 for each mobile phase system in Table 1. After testing all mobile phases on the first column, switch to the next CSP and repeat the entire process.

Section 3: Troubleshooting Guide

This Q&A section addresses the most common issues encountered during the separation.

TroubleshootingTree Start Poor Resolution (Rs < 1.5) Q1 Is there ANY peak splitting or shoulder? Start->Q1 NoSep No Separation (Single Peak) Q1->NoSep No PartialSep Partial Separation (Shoulder) Q1->PartialSep Yes Action_NoSep1 Change Mobile Phase (e.g., switch alcohol from IPA to EtOH) NoSep->Action_NoSep1 Action_Partial1 Decrease Mobile Phase Strength (e.g., Hexane/IPA 90:10 -> 95:5) PartialSep->Action_Partial1 Action_NoSep2 Change CSP (Switch from Amylose to Cellulose base) Action_NoSep1->Action_NoSep2 Action_NoSep3 Change Mode (Switch from NP to POM) Action_NoSep2->Action_NoSep3 Action_Partial2 Lower Column Temperature (e.g., 25°C -> 15°C) Action_Partial1->Action_Partial2 Action_Partial3 Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) Action_Partial2->Action_Partial3

Caption: Decision tree for troubleshooting poor resolution.

Issue: Poor or No Separation

Q: I only see a single, sharp peak. My compound is eluting, but there's no separation. What should I do? A: This indicates a complete lack of chiral recognition under the current conditions.

  • Change Mobile Phase Composition: The first and easiest step is to alter the mobile phase. In normal phase, changing the alcohol modifier (e.g., from isopropanol to ethanol) can dramatically alter selectivity.[17]

  • Switch to a Different CSP: If mobile phase changes are ineffective, your chosen stationary phase is likely not suitable. Switch to a CSP with a different chiral selector (e.g., from an amylose-based column to a cellulose-based one).[15] This is the most powerful way to impact selectivity.

  • Change Chromatographic Mode: Move from Normal Phase to Polar Organic Mode, or vice-versa. The interaction mechanisms can be very different, often revealing selectivity that was absent in the other mode.[10]

Q: I see a peak with a shoulder or two peaks that are not baseline resolved (Resolution < 1.5). How can I improve this? A: This is a great starting point! It means you have found a promising column/mobile phase combination. Now you need to optimize for efficiency and selectivity.

  • Adjust Mobile Phase Strength: In normal phase, decreasing the amount of alcohol (the polar component) will increase retention times and often improve resolution.[4] For example, move from a 90:10 hexane:IPA mixture to 95:5.

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can enhance the stability differences between the transient diastereomeric complexes, often leading to better separation.[17]

  • Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the stationary phase, which can improve the efficiency of the separation and thus the resolution.

Issue: Poor Peak Shape

Q: My peaks are tailing significantly. What are the causes and solutions? A: Peak tailing for a polar compound like this is common and usually points to undesirable secondary interactions or kinetic issues.[18]

  • Cause 1: Sample Overload: You are injecting too much mass onto the column.

    • Solution: Reduce the injection concentration or volume by a factor of 5-10 and re-inject.

  • Cause 2: Sample Solvent Effect: The sample is dissolved in a solvent much stronger than the mobile phase.[12] This causes the injection band to spread out on top of the column.

    • Solution: Re-dissolve the sample in the mobile phase. If that's not possible due to solubility, ensure the injection volume is minimal (≤ 5 µL).[12][15]

  • Cause 3 (Preparative Scale): Poor Column Packing: The column bed may not be packed uniformly.

    • Solution: Repack the column carefully, ensuring a homogenous and stable bed.[18]

Q: My peaks are split or severely fronting. Why is this happening? A: This is almost always a sample solvent or solubility issue, especially in preparative chromatography.

  • Cause: Sample Precipitation: If the sample is dissolved in a strong solvent and injected into a weak mobile phase, it can precipitate at the column head and then slowly re-dissolve as the mobile phase flows past, causing a distorted peak.[12]

    • Solution: Dissolve the sample in the mobile phase. For preparative work where high concentration is needed, consider the "dry loading" technique.

Protocol: Preparative Dry Loading

This technique is invaluable when your compound has poor solubility in the elution solvent.[16]

  • Dissolve your crude tetrol mixture in a minimal amount of a suitable volatile solvent (e.g., methanol or dichloromethane).[16]

  • Add silica gel to this solution (approximately 10-20 times the mass of your sample) to form a slurry.[16]

  • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of silica gel coated with your sample.[16]

  • Carefully add this dry powder to the top of your packed chromatography column.

  • Gently add a layer of sand on top to prevent the silica from being disturbed, and then carefully add the mobile phase to begin elution.[16]

Section 4: Advanced Topics & FAQs

Q: How do I detect my compound if it's UV-inactive? A: You must use a universal detector.

  • Refractive Index (RI) Detector: Sensitive to changes in the refractive index of the eluent. It is robust but incompatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles. It is compatible with gradients but requires volatile mobile phases.

  • Mass Spectrometry (MS): The most powerful option. It provides mass information for peak identification and is highly sensitive. An LC-MS method would be ideal for this analysis.[5]

Q: Is Supercritical Fluid Chromatography (SFC) a good alternative for this separation? A: Yes, SFC is an excellent technique for chiral separations and is often considered superior to HPLC for this purpose. It uses supercritical CO2 as the main mobile phase, modified with alcohols. SFC often provides higher efficiency and faster separations due to the low viscosity of the mobile phase.[9][19] The same polysaccharide CSPs used in HPLC are typically used in SFC.

References

  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Chiral FAQs. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 147-152. Available at: [Link]

  • Ambrus, L., et al. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Poster presented at HPLC 2013. Available at: [Link]

  • Chembase.cn. (n.d.). Cyclooctane-1,2,5,6-Tetrol 36653-42-6 wiki. Retrieved from [Link]

  • Ramaswamy, S. G., & Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Cyclooctane-1,2,5,6-tetrayl tetraacetate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Separation of a diastereomeric diol pair using mechanical properties of crystals. Retrieved from [Link]

  • Arsenault, G., et al. (n.d.). The Stereochemistry of 1,2,5,6-Tetrabromocyclooctane. Dioxin 20XX International Symposium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015854, Cyclooctane-1,2,5,6-tetrol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dibenzo[a,e]cyclooctene. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Stereoisomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclooctane-1,2,5,6-tetrayl tetraacetate | Request PDF. Retrieved from [Link]

  • MDPI. (2023, January 24). Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases. Retrieved from [Link]

  • Kasai, H. F., et al. (2004). Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. Chemical & Pharmaceutical Bulletin, 52(3), 311-315. Retrieved from [Link]

  • Ilisz, I., et al. (2024). Update on chiral recognition mechanisms in separation science. Journal of Pharmaceutical and Biomedical Analysis, 245, 116088. Retrieved from [Link]

  • Hepner, J., et al. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, April 21). Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. Retrieved from [Link]

  • MDPI. (2022, July 12). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Cyclooctane-1,2,5,6-tetrol Preparation &amp; Over-Oxidation Prevention

Welcome to the Technical Support Center for polyol synthesis. Preparing cyclooctane-1,2,5,6-tetrol from 1,5-cyclooctadiene (COD) is a fundamental transformation in drug development and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polyol synthesis. Preparing cyclooctane-1,2,5,6-tetrol from 1,5-cyclooctadiene (COD) is a fundamental transformation in drug development and materials science. However, researchers frequently encounter over-oxidation —where the desired tetrol or its intermediate diol is further oxidized into α-hydroxy ketones or undergoes complete C-C bond cleavage.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure high-yield, pure tetrol synthesis.

Troubleshooting FAQ: Understanding & Preventing Over-Oxidation

Q1: Why is 1,5-cyclooctadiene particularly prone to over-oxidation during tetrol preparation? Causality: 1,5-cyclooctadiene contains two isolated double bonds. During dihydroxylation, the first olefin reacts rapidly to form cyclooctene-1,2-diol. However, the introduction of these hydroxyl groups alters the conformation and electronics of the eight-membered ring, making the second olefin react much more slowly. Because the secondary dihydroxylation requires extended reaction times, the initially formed 1,2-diol moiety remains exposed to the OsO₄ catalytic cycle. This prolonged exposure allows osmium to re-coordinate to the diol, leading to over-oxidation into α-hydroxy ketones or oxidative cleavage of the C-C bond[1].

Q2: Why do we use NMO instead of hydrogen peroxide (the Milas protocol)? Causality: The Milas dihydroxylation relies on H₂O₂ as the stoichiometric oxidant. H₂O₂ is a harsh, unselective oxidant that readily promotes the oxidative cleavage of vicinal diols into dicarbonyl compounds[2]. The Upjohn procedure replaces H₂O₂ with N-methylmorpholine N-oxide (NMO). NMO is a mild oxygen transfer agent that efficiently regenerates the Os(VIII) catalyst without possessing the electrochemical potential to independently cleave the resulting diol[2].

Q3: What is the "Narasaka Modification," and how does it completely arrest over-oxidation? Causality: The Narasaka modification introduces phenylboronic acid into the reaction mixture. As soon as the osmium catalyst releases the intermediate cis-diol, the phenylboronic acid rapidly condenses with it to form a stable, cyclic phenylboronate ester[3]. This in situ protection physically blocks the oxygen atoms from re-coordinating to the osmium center, effectively removing the diol from the oxidation cycle while the second double bond is dihydroxylated.

Q4: How do I know my quenching step has successfully stopped the oxidation? Causality & Validation: A proper quench uses sodium sulfite (Na₂SO₃) or sodium thiosulfate. These reagents rapidly reduce the active, soluble Os(VIII) species to insoluble, black Os(IV) dioxide (OsO₂), while simultaneously reducing any unreacted NMO. Self-Validation: You will visually observe the reaction mixture turn from a clear yellow/brown to an opaque black suspension. If the solution remains yellow, active oxidant is still present, and over-oxidation is actively degrading your product during workup.

Quantitative Condition Matrix: Dihydroxylation of 1,5-Cyclooctadiene

To select the best approach for your specific scale and purity requirements, compare the standard methodologies below:

Reaction ProtocolPrimary OxidantStoichiometric Co-OxidantAdditive / ProtectorTemperatureOver-Oxidation RiskTypical Yield (Tetrol)
Milas Hydroxylation OsO₄ (cat.)H₂O₂None25 °CHigh (Cleavage)< 40%
Standard Upjohn OsO₄ (cat.)NMO (aq)None0 °C → 25 °CModerate ~77%
Narasaka Modification OsO₄ (cat.)NMO (solid)Phenylboronic Acid25 °CVery Low > 80% (Protected)

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic pathways of COD dihydroxylation, highlighting where over-oxidation occurs and how the Narasaka modification bypasses it.

OverOxidationPrevention COD 1,5-Cyclooctadiene (Starting Material) Diol Cyclooctene-1,2-diol (Intermediate) COD->Diol OsO4, NMO (Primary Oxidation) Tetrol Cyclooctane-1,2,5,6-tetrol (Target Product) Diol->Tetrol OsO4, NMO (Secondary Oxidation) OverOx α-Hydroxy Ketones & Cleavage Products Diol->OverOx Excess Oxidant Temp > 25°C Boronate Phenylboronate Ester (Protected) Diol->Boronate Phenylboronic Acid (Narasaka Mod) Tetrol->OverOx Prolonged Exposure Boronate->Tetrol Oxidative Deprotection (H2O2)

Pathway of 1,5-cyclooctadiene dihydroxylation and over-oxidation prevention strategies.

Self-Validating Experimental Protocols

Protocol A: Standard Upjohn Dihydroxylation (Temperature-Controlled)

Objective: Synthesize syn-meso-cyclooctane-1,2,5,6-tetrol while minimizing over-oxidation through strict thermal and stoichiometric control[3].

  • Solvent & Substrate Preparation: Dissolve 10 g (92 mmol) of 1,5-cyclooctadiene in 50 mL of acetone.

    • Causality: Acetone acts as a miscible co-solvent, ensuring the non-polar diene and the aqueous oxidant interact in a homogeneous phase, preventing localized concentration spikes that drive over-oxidation.

  • Co-Oxidant Addition: Add 40 mL (193 mmol, ~2.1 equiv) of 50% aqueous NMO.

    • Causality: A strict stoichiometric limit of ~2.1 equivalents ensures complete dihydroxylation of both double bonds but leaves no excess oxidant to drive late-stage C-C cleavage.

  • Thermal Arrest: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Lowering the kinetic energy suppresses the activation energy required for secondary oxidation pathways.

  • Catalyst Initiation: Add 490 mg (1.93 mmol, 2 mol%) of OsO₄.

    • Self-Validation: The solution will immediately transition from clear to a pale yellow/brown, visually confirming the formation of the active osmate ester intermediate.

  • Propagation: Allow the reaction to stir and gradually warm to room temperature over 7 hours.

    • Self-Validation: A white precipitate (syn-meso-cyclooctane-1,2,5,6-tetrol) will begin to fall out of solution as the reaction progresses, validating successful conversion and naturally removing the product from the active catalytic phase[3].

  • Quenching: Add saturated aqueous sodium sulfite (Na₂SO₃).

    • Self-Validation: The reaction mixture will turn black and opaque (precipitation of OsO₂), confirming the complete neutralization of the oxidant and arresting any further over-oxidation.

  • Isolation: Collect the white precipitate via vacuum filtration and recrystallize from methanol-acetone (2:1) to yield pure tetrol.

Protocol B: Narasaka Modification (In Situ Boronate Protection)

Objective: Completely eliminate over-oxidation by chemically masking the intermediate diols[3].

  • Preparation: Dissolve 1,5-cyclooctadiene (1.0 equiv), phenylboronic acid (2.2 equiv), and solid NMO (2.2 equiv) in anhydrous CH₂Cl₂.

    • Causality: Anhydrous conditions are critical to drive the thermodynamic equilibrium toward the formation of the boronate ester, releasing water as a byproduct.

  • Catalyst Addition: Add OsO₄ (2 mol%).

  • Reaction: Stir at room temperature until complete by TLC.

    • Self-Validation: Unlike Protocol A, the reaction remains completely homogeneous. The protected bis(phenylboronate) ester is highly soluble in organic solvents, unlike the free tetrol.

  • Quenching & Workup: Quench with aqueous Na₂SO₃ (validating via black precipitate). Extract the organic layer, dry over MgSO₄, and concentrate to isolate the protected tetrol.

  • Deprotection: Treat the isolated bis(boronate) with 30% aqueous H₂O₂.

    • Causality: H₂O₂ oxidatively cleaves the boron-oxygen bonds, liberating the free cyclooctane-1,2,5,6-tetrol without oxidizing the carbon backbone[3].

References
  • Dihydroxylation - Wikipedia Source: wikipedia.org URL:[Link]

  • Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure Source: acs.org URL:[Link]

  • An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4 Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Overlapping Peaks in Cyclooctane-1,2,5,6-tetrol NMR Spectra

Welcome to the advanced troubleshooting center for nuclear magnetic resonance (NMR) spectroscopy of complex polyols. This guide is engineered for researchers and drug development professionals dealing with severe spectra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for nuclear magnetic resonance (NMR) spectroscopy of complex polyols. This guide is engineered for researchers and drug development professionals dealing with severe spectral congestion in cyclic polyols, specifically focusing on the stereoisomers of cyclooctane-1,2,5,6-tetrol.

Part 1: Diagnostic FAQs (Understanding the Causality of Overlap)

Q: Why do the proton signals of cyclooctane-1,2,5,6-tetrol overlap so severely in the 1D 1 H NMR spectrum? A: The overlap is driven by three compounding factors:

  • Chemical Environment: The molecule contains four hydroxyl-bearing methine protons (-CH-OH) and four methylene groups (-CH 2​ -). Because the electronegativity effects are distributed symmetrically across the ring, the methine protons resonate in a highly congested, narrow chemical shift range (typically 3.5–4.5 ppm)[1].

  • Homonuclear Scalar Coupling ( 3JHH​ ): The protons are part of an extended spin system. The J -coupling splits these closely packed signals into wide, complex multiplets.

  • Conformational Dynamics: Cyclooctane rings exhibit high conformational flexibility (e.g., boat-chair, crown conformations). Unless frozen at low temperatures, the exchange between these conformers broadens the lines, merging the multiplets into an unresolved second-order spectrum.

Q: Can I resolve this simply by using a higher magnetic field (e.g., 800 MHz or 1 GHz)? A: Only partially. While higher magnetic fields increase the chemical shift dispersion (Hz/ppm), they do not alter the J -coupling constants (which remain fixed in Hz). If the multiplet width exceeds the chemical shift difference between adjacent protons, second-order effects will persist[1]. Advanced pulse sequences are required to decouple the spins.

Part 2: Experimental Workflows & Decision Logic

To systematically resolve these overlapping peaks, follow the decision matrix outlined below.

NMR_Workflow Start 1D 1H NMR Acquired (Severe Multiplet Overlap) Decision1 Is at least one multiplet partially resolved? Start->Decision1 TOCSY 1D TOCSY Isolate Spin System Decision1->TOCSY Yes PureShift Pure Shift NMR (PSYCHE) Collapse Multiplets Decision1->PureShift No Decision2 Is stereochemistry assignment needed? TOCSY->Decision2 PureShift->Decision2 NOESY 2D NOESY / ROESY Through-Space Distances Decision2->NOESY Yes HSQC 2D HSQC Carbon-Proton Correlation Decision2->HSQC No End Full Structural & Stereochemical Assignment NOESY->End HSQC->End

Logical workflow for resolving overlapping NMR peaks in polyol characterization.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Guide A: Disentangling Severe Multiplet Overlap using Pure Shift NMR

Context: When 1D TOCSY fails because zero multiplets are resolved, Pure Shift NMR (broadband homonuclear decoupling) is the definitive solution. By suppressing homonuclear 1 H- 1 H interactions, it collapses all multiplets into sharp singlets, reducing the number of signals by an order of magnitude[2].

Step-by-Step Protocol (PSYCHE with SAPPHIRE):

  • Define Spectral Width: Acquire a standard 1D 1 H NMR to determine the exact sweep width (SW2) needed. Keep SW2 as narrow as possible (e.g., 4 to 10 ppm) to maximize the signal-to-noise ratio, as Pure Shift inherently suffers from lower sensitivity[2].

  • Set Chunking Parameters: Set the duration of the FID chunks (SW1) to 50–100 Hz (typically 60 Hz on a 600 MHz instrument)[2].

  • Enforce Causality Rule: You must ensure the ratio of SW2/SW1 is an exact integer. If it is not, the reconstructed FID will contain discontinuities, which Fourier transform into severe periodic sideband artifacts[2].

  • Apply SAPPHIRE: To further eliminate sidebands caused by data chunking, utilize the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) pulse program. This technique averages FID blocks of slightly different lengths before combination, yielding a clean, artifact-free spectrum[3].

  • Process Data: Execute the pseudo-2D experiment (approx. 10 minutes). Process the pseudo-2D data using the xfb command, then reconstruct the 1D decoupled spectrum using the pshift command[2].

  • Self-Validation Check: Inspect the baseline of the reconstructed spectrum. If periodic sidebands are visible, your SW2/SW1 ratio is non-integer or the SAPPHIRE phase incrementation failed. The spectrum is only valid when every methine and methylene environment appears as a clean singlet.

Guide B: Assigning Stereocenters (syn-meso vs. anti-meso)

Context: Cyclooctane-1,2,5,6-tetrol is typically synthesized via the osmium-catalyzed bis-dihydroxylation of 1,5-cyclooctadiene, which can yield syn-meso or anti-meso stereoisomers[4]. 1D NMR cannot distinguish these through-space relationships.

Step-by-Step Protocol (2D HSQC & NOESY):

  • Solvent Exchange: Dissolve the sample in Pyridine- d5​ . The Aromatic Solvent-Induced Shift (ASIS) effect will push the hydroxyl protons downfield (5.5–6.5 ppm), completely separating them from the skeletal ring protons[1].

  • Acquire 2D HSQC: Set the 1JCH​ coupling constant parameter to ~145 Hz to optimize polarization transfer[1]. This will disperse the overlapping proton signals across the much wider 13 C dimension.

  • Acquire 2D NOESY: Set the mixing time ( τm​ ) to 300–500 ms. This allows magnetization to transfer through space via the Nuclear Overhauser Effect (NOE), identifying protons that are physically close (< 5 Å) regardless of bond connectivity.

  • Self-Validation Check: Overlay the NOESY spectrum onto the HSQC spectrum. The diagonal peaks of the NOESY must perfectly align with the F2 (proton) chemical shifts established in the HSQC. If cross-peaks appear between the C1/C2 and C5/C6 protons, you have validated the folded conformation of the syn-meso isomer[4].

Part 4: Quantitative Data Presentation

Table 1: Comparative Efficacy of NMR Resolution Techniques
TechniqueResolution EnhancementRelative SensitivityAcquisition TimePrimary Causality / Mechanism
1D 1 H NMR Baseline (1x)High (100%)< 5 minsStandard Larmor precession & scalar coupling.
1D TOCSY High (Isolates spin systems)Medium (~50%)10 - 30 minsMagnetization transfer through J -coupled networks.
Pure Shift (PSYCHE) Very High (Singlets only)Low (~2-5%)30 - 60 minsRefocuses JHH​ evolution using chirp pulses[2].
2D HSQC High (Carbon dispersion)Medium (~30%)1 - 2 hoursHeteronuclear correlation via 1JCH​ [1].
Table 2: Solvent Effects on Cyclooctane-1,2,5,6-tetrol Chemical Shifts
SolventHydroxyl (-OH) Shift RangeMethine (-CH-O) Shift RangeResolution Impact
CDCl 3​ 1.5 - 2.5 ppm (Broad)3.8 - 4.2 ppmPoor. Hydrogen bonding causes severe line broadening.
D 2​ O N/A (Exchanged)3.6 - 4.1 ppmModerate. Eliminates OH coupling, simplifying the methine multiplets.
Pyridine- d5​ 5.5 - 6.5 ppm (Sharp)4.2 - 4.8 ppmExcellent. ASIS effect strongly deshields OH protons, resolving them from the ring[1].

References

  • Pure Shift NMR - University of Wyoming. uwyo.edu. URL: [Link]

  • Artifact reduction in pure shift NMR by SAPPHIRE technique - JEOL. jeol.com. URL:[Link]

  • Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure - ACS. acs.org. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Conversion of Cyclooctadiene to Cyclooctane-1,2,5,6-tetrol

Welcome to the technical support center for the catalytic synthesis of cyclooctane-1,2,5,6-tetrol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic synthesis of cyclooctane-1,2,5,6-tetrol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your process with confidence.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the dihydroxylation of 1,5-cyclooctadiene.

Q1: What is the most reliable method for converting 1,5-cyclooctadiene to cyclooctane-1,2,5,6-tetrol?

The most reliable and stereospecific method is the syn-dihydroxylation using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant.[1][2] This approach, often referred to as the Upjohn dihydroxylation, is highly regarded for its efficiency and consistent delivery of cis-diols.[3][4] For the conversion of both double bonds in 1,5-cyclooctadiene, careful control of stoichiometry is essential.

Q2: Why is a catalytic amount of OsO₄ used instead of a stoichiometric amount?

There are two primary reasons:

  • Toxicity and Volatility: Osmium tetroxide is highly toxic, volatile, and sublimes readily.[5][6] Minimizing its quantity is a critical safety measure.

  • Cost: OsO₄ is expensive. Using it in catalytic amounts (typically 0.2-2 mol%) makes the process more economically viable.[1][7]

A co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used in stoichiometric amounts to regenerate the active Os(VIII) catalyst from the Os(VI) species formed during the reaction, allowing the catalytic cycle to continue.[3][8]

Q3: What is the mechanism of the OsO₄-catalyzed dihydroxylation?

The reaction proceeds through a well-established catalytic cycle. It begins with a concerted [3+2] cycloaddition of OsO₄ to the alkene's π-bond, forming a five-membered cyclic osmate ester intermediate.[1][9] This step is stereospecific and results in the syn (same-face) addition of the two oxygen atoms. The osmate ester is then hydrolyzed to release the cis-diol. The reduced osmium species is re-oxidized by the co-oxidant (e.g., NMO) back to Os(VIII), completing the cycle.[1]

Catalytic_Cycle cluster_main Catalytic Dihydroxylation Cycle OsO4 OsO₄ (OsVIII) Osmate Cyclic Osmate Ester (OsVI) OsO4->Osmate Alkene 1,5-Cyclooctadiene Alkene->Osmate [3+2] Cycloaddition Diol Intermediate Diol / Final Tetrol Osmate->Diol Hydrolysis (H₂O) OsVI Reduced Osmium (OsVI) Osmate->OsVI OsVI->OsO4 Re-oxidation NMO NMO (Co-oxidant) NMO->OsO4 NM N-Methylmorpholine NMO->NM

Caption: Catalytic cycle for the Upjohn dihydroxylation.

Q4: Can I use potassium permanganate (KMnO₄) for this reaction?

While cold, basic potassium permanganate can also produce syn-diols, it is generally less suitable for this specific transformation.[2] KMnO₄ is a very strong oxidant and is prone to over-oxidation, which can cleave the newly formed diol to produce dicarboxylic acids.[2][10] Yields are often lower, and controlling the reaction to achieve the desired tetrol without side products is significantly more challenging than with the OsO₄/NMO system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the experiment in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction has stalled, and TLC/GC-MS analysis shows mostly unreacted 1,5-cyclooctadiene. What went wrong?

A stalled reaction is typically due to catalyst deactivation or incorrect stoichiometry.

  • Possible Cause 1: Catalyst Deactivation. The osmium catalyst is sensitive to impurities.

    • Solution: Ensure all reagents and solvents are pure and, where necessary, dry.[11] Verify that your OsO₄ source has been stored properly and has not degraded. If you suspect catalyst poisoning, the reaction may need to be repeated with purified materials.

  • Possible Cause 2: Inactive Co-oxidant. The co-oxidant (NMO) is responsible for regenerating the active catalyst. If it is old or impure, the catalytic cycle will halt after the first turnover.

    • Solution: Use a fresh, high-purity source of NMO. For a 1 mmol scale reaction of 1,5-cyclooctadiene, you need at least 2.2-2.5 mmol of NMO to ensure both double bonds are oxidized and to account for any potential degradation.

  • Possible Cause 3: Insufficient Catalyst Loading. While the reaction works with low catalyst loading, going too low (<0.1 mol%) can lead to impractically long reaction times or allow catalyst decomposition pathways to dominate.

    • Solution: Gradually increase the catalyst loading. A good starting point is 1 mol%. If the reaction is sluggish, try increasing to 2 mol%.[7]

Issue 2: Incomplete Conversion to Tetrol (Formation of Diol Intermediate)

Q: My main product is cyclooctane-1,2-diol, not the desired cyclooctane-1,2,5,6-tetrol. How can I drive the reaction to completion?

This is a common issue of stoichiometry and reaction conditions.

  • Possible Cause 1: Insufficient Co-oxidant. The most likely reason is an insufficient amount of the co-oxidant (NMO). Each dihydroxylation step consumes one equivalent of the co-oxidant.

    • Solution: To convert the diene to the tetrol, you need a minimum of 2 equivalents of NMO relative to the cyclooctadiene. It is standard practice to use a slight excess (e.g., 2.2 to 2.5 equivalents) to ensure complete conversion.

  • Possible Cause 2: Premature Work-up. The second dihydroxylation step may be slower than the first due to changes in substrate solubility or electronic effects.

    • Solution: Monitor the reaction carefully using an appropriate analytical technique (e.g., TLC, staining with permanganate). Do not quench the reaction until the diol intermediate spot has been fully converted to the more polar tetrol spot. Reaction times of 12-24 hours are not uncommon.[1]

  • Possible Cause 3: Poor Solubility. The intermediate diol and the final tetrol product are significantly more polar than the starting diene. Phase separation or precipitation could slow the reaction.

    • Solution: Ensure a suitable solvent system is used. A mixture of acetone/water or t-butanol/water (typically 10:1) is common and helps to solubilize both the nonpolar substrate and the polar products.[6] Vigorous stirring is crucial, especially in biphasic systems.[7]

Issue 3: Low Isolated Yield and Formation of Unidentified Byproducts

Q: The reaction appears complete by TLC, but my isolated yield is low and I have significant side products. What are the likely causes?

Low isolated yield often points to over-oxidation or issues during the work-up procedure.

  • Possible Cause 1: Over-oxidation. Although less common than with KMnO₄, over-oxidation can occur with OsO₄, especially at elevated temperatures, leading to cleavage of the C-C bond of the diol.[6]

    • Solution: Maintain the reaction at room temperature. The reaction is often slightly exothermic, so for larger-scale reactions, a water bath may be necessary to dissipate heat.[7]

  • Possible Cause 2: Improper Quenching. The reaction must be properly quenched to destroy any remaining oxidant and to facilitate the hydrolysis of the osmate ester.

    • Solution: Use a suitable quenching agent. Adding solid sodium sulfite (Na₂SO₃) or a saturated aqueous solution of sodium bisulfite (NaHSO₃) is standard practice.[5][11] Stir vigorously for at least one hour after quenching to ensure the complete breakdown of osmate esters and reduction of any residual OsO₄.

  • Possible Cause 3: Product Loss During Extraction. The target tetrol is highly polar and may have significant water solubility, leading to poor recovery during aqueous work-up.

    • Solution: Use a more polar organic solvent for extraction, such as ethyl acetate. Perform multiple extractions (at least 3-5 times) to maximize recovery from the aqueous layer. In some cases, continuous liquid-liquid extraction may be required for quantitative recovery.

Experimental Protocols & Data

Table 1: Recommended Reagent Stoichiometry and Conditions
Reagent/ParameterMolar Equivalents / ValueRationale & Key Considerations
1,5-Cyclooctadiene1.0Ensure purity via distillation if necessary.
Osmium Tetroxide (OsO₄)0.01 - 0.02 (1-2 mol%)Handle with extreme caution in a fume hood.[5] Can be added as a solution in toluene or t-butanol.
NMO (Co-oxidant)2.2 - 2.5Must be >2.0 equivalents to ensure both double bonds react. Use high-purity, anhydrous NMO if possible.
Solvent SystemAcetone/H₂O or t-BuOH/H₂O (10:1 v/v)Co-solvent system is crucial for solubility of all species.[6]
Temperature20-25 °C (Room Temp)Avoid heating to prevent over-oxidation. Use a water bath for large-scale reactions.[7]
Reaction Time12 - 24 hoursMonitor by TLC or GC-MS for completion.
Quenching AgentSodium Sulfite (Na₂SO₃)Add slowly as a solid or saturated solution to reduce residual OsO₄ and cleave osmate esters.[11]
Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a method for determining the minimum required catalyst loading for your specific system.

  • Setup: Prepare three identical reaction flasks (e.g., 25 mL round-bottom flasks with stir bars) under a nitrogen or argon atmosphere.

  • Reagents: In each flask, dissolve 1,5-cyclooctadiene (e.g., 1 mmol, 108 mg) and NMO (2.5 mmol, 293 mg) in 10 mL of an acetone/water (10:1) solvent mixture.

  • Catalyst Addition:

    • Flask 1: Add OsO₄ corresponding to 0.5 mol% (0.005 mmol).

    • Flask 2: Add OsO₄ corresponding to 1.0 mol% (0.010 mmol).

    • Flask 3: Add OsO₄ corresponding to 2.0 mol% (0.020 mmol).

    • Note: It is highly recommended to prepare a stock solution of OsO₄ in a dry solvent like toluene to accurately dispense these small quantities.

  • Reaction: Stir all three reactions vigorously at room temperature.

  • Monitoring: After 4, 8, 12, and 24 hours, take a small aliquot from each reaction, quench it immediately with a drop of NaHSO₃ solution, and analyze by TLC to assess the consumption of the diol intermediate and formation of the tetrol.

  • Analysis: Compare the reaction rates. The optimal catalyst loading is the lowest amount that provides complete conversion within a practical timeframe (e.g., <24 hours).

Troubleshooting_Workflow cluster_causes Analysis of Potential Causes cluster_solutions Corrective Actions Start Problem Observed: Low Yield of Tetrol Check_Conversion Analyze Crude Reaction Mixture: What is the main component? Start->Check_Conversion Starting_Material Cause: Incomplete Reaction (Mainly Starting Material) Check_Conversion->Starting_Material Starting Material Diol_Intermediate Cause: Incomplete Reaction (Mainly Diol Intermediate) Check_Conversion->Diol_Intermediate Diol Intermediate Complex_Mixture Cause: Degradation / Side Reactions (Complex Mixture / Baseline on TLC) Check_Conversion->Complex_Mixture Complex Mixture Sol_SM 1. Verify Co-oxidant (NMO) activity & purity. 2. Check OsO₄ catalyst integrity. 3. Increase catalyst loading (e.g., 1-2 mol%). Starting_Material->Sol_SM Sol_Diol 1. Verify NMO stoichiometry (>2.2 eq). 2. Increase reaction time and continue monitoring. 3. Ensure vigorous stirring and proper solvent system. Diol_Intermediate->Sol_Diol Sol_Complex 1. Check reaction temperature; use water bath. 2. Ensure proper quenching procedure was followed. 3. Re-evaluate work-up to avoid product loss. Complex_Mixture->Sol_Complex

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Green Chemistry Synthesis Methods for Cyclooctane-1,2,5,6-tetrol

In the landscape of advanced polyol synthesis, cyclooctane-1,2,5,6-tetrol serves as a critical structural scaffold for supramolecular assemblies, complex polycyclic frameworks, and densely-hydroxylated polyol adhesives (...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced polyol synthesis, cyclooctane-1,2,5,6-tetrol serves as a critical structural scaffold for supramolecular assemblies, complex polycyclic frameworks, and densely-hydroxylated polyol adhesives (1)[1]. Historically, the bisdihydroxylation of 1,5-cyclooctadiene (COD) relied on stoichiometric osmium tetroxide (OsO 4​ ), a process fundamentally incompatible with modern green chemistry mandates due to severe toxicity and poor atom economy.

This guide provides an objective, data-driven comparison of two primary "green" synthesis alternatives: the highly stereoselective Narasaka modification of the Upjohn procedure (catalytic OsO 4​ with NMO) and the heavy-metal-free peroxide oxidation (Tungsten/H 2​ O 2​ ). Below, we dissect the mechanistic causality behind their divergent stereochemical outcomes and provide self-validating experimental workflows.

Mechanistic Divergence & Stereochemical Causality

The choice of green oxidation system does not merely improve the environmental factor (E-factor) of the reaction; it fundamentally alters the stereochemical identity of the resulting tetrol.

Method A: Catalytic OsO 4​ with NMO (Narasaka's Modification) This method reduces toxic OsO 4​ usage by 98-99%. The causality of its success lies in the use of N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant. NMO continuously reoxidizes the Os(VI) byproduct back to the active Os(VIII) species in aqueous media (2)[2].

  • Stereocontrol: OsO 4​ undergoes a concerted [3+2] cycloaddition with the alkene. In the specific case of COD, the catalytic system uniquely favors the formation of an intramolecular osmium(VI) bisglycolate ester. This thermodynamic sink drives exquisite syn-selectivity, yielding exclusively syn-(1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol (3)[3].

Method B: Tungsten-Catalyzed H 2​ O 2​ Oxidation As a benchmark for ultra-green dihydroxylation, sodium tungstate (Na 2​ WO 4​ ) paired with aqueous hydrogen peroxide generates only water as a byproduct.

  • Stereocontrol: Unlike the concerted [3+2] mechanism of OsO 4​ , the tungstate catalyst activates H 2​ O 2​ to form a peroxo-complex that acts as an electrophilic epoxidation agent. The subsequent in situ hydrolysis of the resulting bis-epoxide proceeds via an S N​ 2 ring-opening mechanism, inherently yielding anti-diols. This results in a completely different diastereomeric profile.

G COD 1,5-Cyclooctadiene (COD) M1 Method A: OsO4 (cat.) + NMO [Aqueous Acetone] COD->M1 Upjohn Mod. M2 Method B: Na2WO4 (cat.) + H2O2 [Aqueous Phase] COD->M2 Peroxide Ox. Int1 Intramolecular Os(VI) Bisglycolate Ester M1->Int1 [3+2] Cycloaddition Int2 Bis-Epoxide Intermediate M2->Int2 Epoxidation Prod1 syn-meso-Cyclooctane- 1,2,5,6-tetrol Int1->Prod1 Hydrolysis (syn) Prod2 anti,anti-Cyclooctane- 1,2,5,6-tetrol Int2->Prod2 SN2 Ring Opening (anti)

Fig 1: Divergent stereochemical pathways in COD bisdihydroxylation based on catalyst selection.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are engineered with built-in physical checkpoints that validate the reaction's progress without requiring immediate chromatographic sampling.

Protocol A: NMO-Co-oxidized Catalytic Dihydroxylation (Syn-Selective)

Based on the optimized parameters for polyene dihydroxylation (4)[4].

  • Initialization: In a fume hood, dissolve 1,5-cyclooctadiene (10.0 g, 92 mmol) and 50% aqueous NMO (40 mL, 193 mmol) in acetone (50 mL).

    • Validation Checkpoint: The initial mixture should form a clear, homogeneous solution.

  • Catalyst Injection: Add osmium tetroxide (490 mg, 1.93 mmol, 2 mol%).

  • Propagation: Stir vigorously at room temperature for 7 to 12 hours.

    • Validation Checkpoint: As the highly polar tetrol is synthesized, it becomes insoluble in the acetone/water matrix. The successful progression of the reaction is physically validated by the heavy accumulation of a white precipitate.

  • Quenching & Isolation: Add sodium hydrosulfite (Na 2​ S 2​ O 4​ ) to reduce any residual Os(VIII) to insoluble, benign OsO 2​ . Filter the white precipitate directly from the reaction flask.

  • Purification: Recrystallize from a 2:1 methanol-acetone mixture to yield analytically pure syn-meso-tetrol (Yield: ~77-99%).

Protocol B: Tungsten/H 2​ O 2​ Bis-dihydroxylation (Anti-Selective)
  • Initialization: Combine 1,5-cyclooctadiene (1.0 equiv), Na 2​ WO 4​ dihydrate (0.05 equiv), and a phase-transfer catalyst (e.g., Aliquat 336, 0.02 equiv) in deionized water.

    • Validation Checkpoint: The mixture will be distinctly biphasic, with the hydrophobic COD floating on the aqueous catalyst layer.

  • Oxidant Addition: Slowly dropwise add 30% aqueous H 2​ O 2​ (2.5 equiv). Maintain the internal temperature strictly below 40°C during addition to prevent the exothermic auto-decomposition of the peroxide.

  • Propagation: Heat the mixture to 85°C for 14 hours.

    • Validation Checkpoint: The biphasic system will gradually merge into a single, homogeneous aqueous phase as the hydrophobic diene is fully converted into the highly hydrophilic tetrol.

  • Quenching: Cool to room temperature and quench residual peroxide with a 10% Na 2​ S 2​ O 3​ solution (test with starch-iodide paper). Isolate the polyol via ion-exchange chromatography to remove tungstate salts.

Quantitative Benchmarking

The table below summarizes the operational and environmental metrics for both methods, allowing researchers to select the appropriate pathway based on their specific stereochemical and ecological requirements.

Performance MetricMethod A: Catalytic OsO 4​ / NMOMethod B: Na 2​ WO 4​ / H 2​ O 2​
Primary Green Oxidant N-Methylmorpholine N-oxide (NMO)Aqueous Hydrogen Peroxide (H 2​ O 2​ )
Catalyst Loading 1–2 mol% OsO 4​ 2–5 mol% Na 2​ WO 4​
Stereochemical Outcome syn,syn-addition (meso-tetrol)anti,anti-addition (mixed isomers)
Typical Yield 77% – 99%65% – 80%
Atom Economy / Byproducts N-Methylmorpholine (Requires extractive recovery)Water (Ideal green byproduct)
Toxicity Profile Moderate-High (Due to volatile OsO 4​ handling)Low (Tungsten is relatively benign)
Conclusion

For the synthesis of cyclooctane-1,2,5,6-tetrol, the definition of "green chemistry" must be balanced against target stereochemistry. If the syn-meso isomer is strictly required for downstream supramolecular or adhesive applications, Method A (catalytic OsO 4​ /NMO) remains the gold standard. It vastly improves upon traditional stoichiometric methods by utilizing NMO to close the catalytic cycle. Conversely, if stereochemistry is flexible and environmental constraints are the primary driver, Method B offers a superior E-factor by utilizing hydrogen peroxide and generating only water as a byproduct.

References
  • Kawazoe, Y., et al. "ON THE STEREOSELECTIVITY IN BISDIHYDROXYLATION OF 1,5-CYCLOOCTADIENE WITH OSMIUM TETROXIDE." Synthetic Communications, 2001. 3

  • Pettit, G. R., et al. "Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure." Journal of Natural Products, 2000. 4

  • "Directed dihydroxylation of a poly(cyclooctadienol) toward densely-hydroxylated polyol adhesives." Polymer Chemistry, 2025. 1

  • "Sharpless Dihydroxylation (Bishydroxylation)." Organic Chemistry Portal. 2

Sources

Comparative

Validating Computational DFT Models of Cyclooctane-1,2,5,6-tetrol with X-Ray Crystallography: A Comprehensive Comparison Guide

As computational chemistry increasingly drives drug development and materials science, the accuracy of Density Functional Theory (DFT) models must be rigorously benchmarked against empirical ground truths. Cyclic polyols...

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Author: BenchChem Technical Support Team. Date: April 2026

As computational chemistry increasingly drives drug development and materials science, the accuracy of Density Functional Theory (DFT) models must be rigorously benchmarked against empirical ground truths. Cyclic polyols, such as cyclooctane-1,2,5,6-tetrol , present a unique conformational landscape. The extreme flexibility of the eight-membered cyclooctane ring, combined with a dense network of intramolecular hydrogen bonds, makes this molecule a highly challenging—and therefore ideal—candidate for evaluating the predictive power of various DFT functionals[1].

As a Senior Application Scientist, I approach model validation as a self-validating system: the integrity of the computational output is only as reliable as the purity of the synthesized compound and the resolution of the crystallographic data used to benchmark it. This guide objectively compares the performance of standard and dispersion-corrected DFT functionals against high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data.

The Validation Workflow: Theory Meets Experiment

To ensure a robust comparison, we must first generate a defect-free physical sample, extract its exact atomic coordinates, and use those coordinates to evaluate how well different computational models simulate the molecule's geometry.

G Synthesis Synthesis of syn-Tetrol (OsO4, NMO, 1,5-COD) Crystallization Single-Crystal Growth (Methanol-Acetone) Synthesis->Crystallization SCXRD X-Ray Crystallography @ 100K (Empirical Ground Truth) Crystallization->SCXRD Comparison Benchmarking & RMSD (Theory vs. Experiment) SCXRD->Comparison DFT DFT Geometry Optimization (B3LYP, M06-2X, wB97X-D) DFT->Comparison

Caption: Workflow for validating DFT models of cyclooctane-1,2,5,6-tetrol via X-ray crystallography.

Experimental Methodologies & Causality

A self-validating protocol requires that every experimental choice directly serves the downstream analytical requirement. Below are the step-by-step methodologies for establishing our empirical baseline.

Phase 1: Stereoselective Synthesis & Crystallization

Causality Focus: Computational benchmarking requires absolute stereochemical certainty. Using stoichiometric osmium tetroxide ( OsO4​ ) yields a 1:1 mixture of syn- and anti-isomers, which complicates crystallization. By using a catalytic amount of OsO4​ with a co-oxidant, we force the formation of an intramolecular osmium(VI) bisglycolate ester, which stereoselectively directs the reaction to produce exclusively the syn-(1R,2S,5R,6S)-isomer[2].

Protocol:

  • Reaction Setup: Dissolve 1,5-cyclooctadiene (1.0 eq) in a 1:2 (v/v) mixture of acetone and deionized water.

  • Catalysis: Add N-methylmorpholine N-oxide (NMO) (2.1 eq) as a co-oxidant, followed by a catalytic amount of OsO4​ (1 mol%).

  • Reaction & Isolation: Stir the mixture at room temperature for 12 hours. Quench with sodium sulfite, extract, and purify via silica gel column chromatography to isolate syn-cyclooctane-1,2,5,6-tetrol (>99% yield).

  • Crystal Growth: Dissolve the purified tetrol in a 2:1 methanol-acetone solution. Allow for slow, undisturbed solvent evaporation at 20 °C over 72 hours to yield diffraction-quality single crystals.

Phase 2: Low-Temperature SCXRD (The Ground Truth)

Causality Focus: Standard room-temperature X-ray diffraction suffers from high Debye-Waller factors (thermal atomic displacement). Because our DFT benchmarking relies heavily on validating intramolecular hydrogen bond distances, we must accurately locate the highly mobile hydroxyl protons. Flash-cooling the crystal to 100 K suppresses this thermal motion, sharpening the electron density map and allowing for precise hydrogen localization[3].

Protocol:

  • Mounting: Select a pristine, block-shaped single crystal under a polarized light microscope. Mount it on a goniometer head using a cryoloop coated in paratone-N oil.

  • Cryo-Cooling: Immediately transfer the mounted crystal to the diffractometer and flash-cool to 100 K using a continuous liquid nitrogen cryostream.

  • Data Collection: Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å).

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all hydroxyl hydrogen atoms are located freely from the difference Fourier map.

Phase 3: Computational DFT Optimization

Causality Focus: Gas-phase models often fail for polyols because they lack the dielectric environment of a crystal lattice. We utilize the SMD implicit solvation model to simulate the dense packing environment, and we specifically select dispersion-corrected functionals (like wB97X-D) to account for the attractive van der Waals forces that dictate the tetrol's boat-chair conformation[4].

Protocol:

  • Input Generation: Import the heavy-atom coordinates from the 100 K SCXRD .cif file into the computational suite (e.g., Gaussian 16).

  • Level of Theory Selection: Set up three parallel geometry optimizations to compare functional performance:

    • B3LYP/6-311++G(d,p): Standard hybrid functional (Baseline).

    • M06-2X/def2-TZVP: Meta-GGA functional optimized for non-covalent interactions.

    • wB97X-D/def2-TZVP: Range-separated hybrid functional with empirical dispersion corrections.

  • Optimization: Run the optimizations using tight convergence criteria and an ultrafine integration grid. Perform a subsequent frequency calculation to confirm the absence of imaginary frequencies (verifying a true local minimum).

Data Presentation: Comparative Analysis

The table below summarizes the quantitative structural parameters predicted by the three DFT models compared against the empirical SCXRD ground truth.

Structural ParameterSCXRD (100 K)B3LYP/6-311++G(d,p)M06-2X/def2-TZVPwB97X-D/def2-TZVP
Mean C-C Bond Length (Å) 1.5321.5451.5351.533
Mean C-O Bond Length (Å) 1.4251.4381.4281.426
O-C-C-O Dihedral Angle (°) 58.262.159.458.5
Mean Intramol. H-Bond (Å) 1.851.981.891.86
RMSD (Non-H Atoms, Å) 0.000 0.145 0.062 0.028

Discussion & Scientific Insights

The comparative data reveals critical insights into functional selection for highly flexible, hydrogen-bonded ring systems:

  • The Failure of Uncorrected Hybrids (B3LYP): The B3LYP functional exhibits the highest Root Mean Square Deviation (RMSD) at 0.145 Å. Without mid-to-long-range dispersion corrections, B3LYP artificially expands the cyclooctane ring to minimize perceived steric clashes, resulting in an overestimated O-C-C-O dihedral angle (62.1° vs 58.2°) and elongated hydrogen bonds (1.98 Å).

  • The Success of Dispersion Corrections (wB97X-D): The wB97X-D functional, paired with the robust def2-TZVP basis set, demonstrates exceptional fidelity to the X-ray data (RMSD = 0.028 Å). By explicitly accounting for London dispersion forces, this model accurately captures the tight intramolecular hydrogen-bonding network that stabilizes the syn-tetrol's specific boat-chair conformation[3].

  • Practical Implications for Drug Design: When modeling cyclic polyols or carbohydrate derivatives for pharmaceutical docking studies, relying on older functionals like B3LYP can lead to fundamentally flawed conformational geometries. Application scientists must default to dispersion-corrected functionals (wB97X-D or DFT-D3/D4 variants) to ensure computational models accurately reflect solid-state realities.

References

  • Title: On the stereoselectivity in bisdihydroxylation of 1,5-cyclooctadiene with osmium tetroxide Source: Synthetic Communications URL: [Link]

  • Title: Benchmarking quantum chemical methods with X-ray structures via structure-specific restraints Source: IUCrJ (International Union of Crystallography) URL: [Link]

  • Title: Density Functional Theory Calculations of Pressure Effects on the Structure and Vibrations of 1,1-Diamino-2,2-dinitroethene (FOX-7) Source: The Journal of Physical Chemistry A URL: [Link]

Sources

Validation

Stereochemical Control in Cyclooctane-1,2,5,6-tetrol Synthesis: A Methodological Comparison Guide

As a Senior Application Scientist, I frequently encounter challenges in the stereoselective functionalization of medium-sized rings. The bisdihydroxylation of 1,5-cyclooctadiene (COD) to produce cyclooctane-1,2,5,6-tetro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the stereoselective functionalization of medium-sized rings. The bisdihydroxylation of 1,5-cyclooctadiene (COD) to produce cyclooctane-1,2,5,6-tetrol is a foundational transformation for synthesizing supramolecular scaffolds and polycyclic ethers. However, the unique transannular proximity of the alkenes in the 8-membered ring inherently biases the reaction toward a specific stereoisomer.

This guide objectively compares the standard catalytic pathway—which exclusively yields the syn-meso isomer—against a modified in situ capture pathway designed to access the anti-meso isomer. By understanding the mechanistic causality behind these protocols, researchers can reliably control product distribution and validate their synthesized libraries.

Mechanistic Causality: Dictating Stereochemical Outcomes

The stereochemical fate of cyclooctane-1,2,5,6-tetrol hinges entirely on the lifetime and conformational freedom of the first dihydroxylation intermediate.

The Syn-Selective Pathway: Transannular Control

Under standard Upjohn conditions (catalytic OsO₄, N-methylmorpholine N-oxide [NMO]), the reaction yields >99% syn-(1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol. The causality behind this extreme selectivity lies in the geometry of the cyclooctane ring. Once the first alkene is oxidized, the resulting osmate(VI) ester intermediate is held in close transannular proximity to the second alkene. The intramolecular attack of this osmium species on the remaining double bond is kinetically vastly superior to an intermolecular attack from a second osmium complex. This intramolecular transfer locks the stereochemistry, forcing the second diol to form on the same face as the first .

The Anti-Selective Pathway: In Situ Capture

To bypass this inherent syn-bias, the intramolecular pathway must be physically blocked. By introducing phenylboronic acid into the reaction mixture, the first formed diol is rapidly condensed into a rigid phenylboronate ester. This in situ protection achieves two things: it alters the ring conformation and strips the osmium from the intermediate. Consequently, the second dihydroxylation is forced to proceed via a slower, intermolecular attack from the bulk solution. Without the transannular directing effect, the osmium attacks either face of the remaining alkene, yielding a ~1:1 statistical mixture of syn and anti boronate-protected tetrols .

MechanisticPathway COD 1,5-Cyclooctadiene Cat Catalytic OsO4 + NMO COD->Cat Stoich OsO4 + PhB(OH)2 (Capture) COD->Stoich IntSyn Intramolecular Os(VI) Bisglycolate Ester Cat->IntSyn Transannular Attack IntAnti Intermolecular Boronate Ester Stoich->IntAnti Diol Trapping Blocks Transannular Syn syn-meso-Tetrol (Exclusive) IntSyn->Syn Hydrolysis Anti anti-meso-Tetrol (via Deprotection) IntAnti->Anti H2O2

Fig 1: Mechanistic divergence of 1,5-cyclooctadiene bisdihydroxylation pathways.

Comparative Data Analysis

To aid in experimental planning, the quantitative performance and validation metrics of both pathways are summarized below. The syn-pathway is highly efficient and direct, whereas the anti-pathway trades overall yield for the ability to access the thermodynamically less favored isomer.

ParameterSyn-Selective PathwayAnti-Selective Pathway
Target Isomer syn-meso-Cyclooctane-1,2,5,6-tetrolanti-meso-Cyclooctane-1,2,5,6-tetrol
Primary Reagents OsO₄ (1-2 mol%), Aqueous NMOOsO₄ (2 mol%), Solid NMO, PhB(OH)₂
Stereoselectivity >99% syn~1:1 syn:anti (requires separation)
Overall Yield 77% - 99%34% (intermediate) → 86% (deprotection)
Reaction Time 7 - 12 hours7 hours + 2 hours (Deprotection)
Validation Metric (¹³C NMR) 2 signals: δ 26.5, 71.6 ppm2 signals: δ 26.5, 72.6 ppm
Melting Point 171−173 °C111−112 °C

Self-Validating Experimental Protocols

A protocol is only as robust as its inline validation. The following workflows are designed as self-validating systems, utilizing ¹³C NMR symmetry as a primary checkpoint. Because both meso-isomers possess high degrees of symmetry, their ¹³C spectra collapse into just two distinct carbon signals, making impurities or epimers immediately obvious.

Protocol A: Synthesis of syn-meso-Cyclooctane-1,2,5,6-tetrol
  • Reaction Setup: Dissolve 1,5-cyclooctadiene (92 mmol) in an acetone/water mixture (50 mL / 30 mL).

    • Causality: The mixed monophasic solvent system is critical. It solubilizes the highly lipophilic diene starting material while preventing the premature precipitation of the highly polar tetrol product, which could trap unreacted intermediates.

  • Oxidant Addition: Add 50% aqueous NMO (193 mmol, 2.1 eq), followed by OsO₄ (2 mol%).

    • Safety Note: OsO₄ is highly volatile and toxic; perform strictly in a fume hood.

  • Validation Checkpoint 1 (Reaction Monitoring): Stir at room temperature for 7 hours. Validate completion via TLC (hexane/EtOAc). The non-polar diene spot must completely disappear, replaced by a baseline spot stainable with KMnO₄.

  • Isolation & Purification: Collect the resulting white precipitate by filtration. Recrystallize from a 2:1 methanol-acetone mixture.

  • Validation Checkpoint 2 (Product Integrity): Verify purity via melting point (171−173 °C). Confirm the syn-meso architecture via ¹³C NMR (DMSO-d₆), which must show exactly two signals at δ 26.5 and 71.6 ppm.

Protocol B: Synthesis of anti-meso-Cyclooctane-1,2,5,6-tetrol
  • In Situ Protection: To a mixture of COD (19.2 mmol), phenylboronic acid (42.3 mmol, 2.2 eq), and solid NMO (42.3 mmol, 2.2 eq) in acetone, add OsO₄ (2 mol%).

    • Causality: Solid NMO is utilized instead of the aqueous variant to minimize the competitive hydrolysis of the moisture-sensitive boronate ester intermediate during the reaction.

  • Intermediate Isolation: After 7 hours, perform an aqueous workup. The crude solid contains a 1:1 ratio of syn and anti bis(boronate) esters.

  • Validation Checkpoint 1 (Intermediate Symmetry): Recrystallize from hexanes-EtOAc (4:1) to selectively isolate the anti-meso bis(boronate) (Yield: ~34%). Validate via ¹H NMR (CDCl₃), ensuring the presence of aromatic protons (δ 7.34−7.82) and the absence of the syn-isomer's distinct chemical shifts.

  • Deprotection: Treat the purified anti-meso bis(boronate) (1.5 mmol) with 30% aqueous hydrogen peroxide (7.6 mmol).

    • Causality: H₂O₂ oxidatively cleaves the carbon-boron and oxygen-boron bonds, releasing the free tetrol without risking the epimerization of the stereocenters that harsh acidic hydrolysis might cause.

  • Validation Checkpoint 2 (Product Integrity): Concentrate in vacuo and purify via silica gel column chromatography (methanol-EtOAc). Verify the anti-meso-tetrol via melting point (111−112 °C) and ¹³C NMR (DMSO-d₆), which must show exactly two signals at δ 26.5 and 72.6 ppm.

ExperimentalWorkflow Step1 Prepare 0.1 M COD in Acetone/H2O Step2 Add 1-2 mol% OsO4 + Co-oxidant (NMO) Step1->Step2 Val1 Validation Checkpoint: TLC (KMnO4 Stain) Step2->Val1 SplitSyn Direct Hydrolysis (Standard Upjohn) Val1->SplitSyn SplitAnti In Situ Capture (Phenylboronic Acid) Val1->SplitAnti Val2 Validation Checkpoint: 13C NMR Symmetry SplitSyn->Val2 Val3 Validation Checkpoint: 1H NMR (Aromatic) SplitAnti->Val3 EndSyn Isolate syn-Tetrol (mp 171-173 °C) Val2->EndSyn EndAnti H2O2 Deprotection -> anti-Tetrol (mp 111-112 °C) Val3->EndAnti

Fig 2: Self-validating experimental workflow for stereoselective tetrol synthesis.

References

  • Kawazoe, Y., Furusho, Y., Nakanishi, T., & Takata, T. (2001). ON THE STEREOSELECTIVITY IN BISDIHYDROXYLATION OF 1,5-CYCLOOCTADIENE WITH OSMIUM TETROXIDE. Synthetic Communications, 31(14), 2107–2112.[Link]

  • ACS Publications. (2000). Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure. Journal of Natural Products / Organometallics. [Link]

Comparative

FTIR Spectral Comparison Guide: Cyclooctane-1,2,5,6-tetrol vs. Acyclic Polyols

As a Senior Application Scientist, I approach the Fourier Transform Infrared (FTIR) spectral comparison of polyols not merely as an exercise in functional group identification, but as a profound reflection of three-dimen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the Fourier Transform Infrared (FTIR) spectral comparison of polyols not merely as an exercise in functional group identification, but as a profound reflection of three-dimensional molecular mechanics. For researchers and drug development professionals, understanding how steric constraints dictate hydrogen bonding is critical for predicting a molecule's solubility, crystallinity, and behavior in formulation matrices.

This guide provides an objective, data-backed comparison between the rigid cyclic polyol cyclooctane-1,2,5,6-tetrol and highly flexible acyclic polyols (such as sorbitol, xylitol, and glycerol), grounded in self-validating experimental methodologies.

Mechanistic Principles: Conformation and Hydrogen Bonding

The fundamental divergence in the FTIR spectra of these two polyol classes stems from their carbon backbones.

Cyclooctane-1,2,5,6-tetrol features an eight-membered ring that adopts specific, constrained conformations (e.g., boat-chair or crown). This steric restriction limits the spatial orientation of its four secondary hydroxyl groups. Consequently, the molecule is predisposed to form specific intramolecular hydrogen bonds, resulting in a relatively weak and highly ordered intermolecular hydrogen-bonding network within its crystal structure[1].

Conversely, acyclic polyols possess highly flexible open-chain carbon backbones. This rotational freedom allows the hydroxyl groups to dynamically reorient, maximizing intermolecular hydrogen bonding. This creates dense, extensive, and highly variable hydrogen-bond networks that strongly influence their vibrational modes[2].

In FTIR spectroscopy, the strength and extent of hydrogen bonding directly dictate the behavior of the O-H stretching band. Stronger, highly varied intermolecular H-bonds (as seen in acyclic polyols) cause a significant red-shift to lower wavenumbers and extreme peak broadening[3]. The constrained, weaker intermolecular H-bonding in cyclooctane-1,2,5,6-tetrol results in a sharper, less red-shifted O-H stretch.

Logic Polyol Polyol Substrate Cyclic Cyclooctane-1,2,5,6-tetrol (Rigid Ring Conformation) Polyol->Cyclic Acyclic Acyclic Polyols (Flexible Carbon Chain) Polyol->Acyclic Intra Constrained H-Bonding (Weak Intermolecular) Cyclic->Intra Inter Extensive H-Bonding (Dense Intermolecular) Acyclic->Inter Sharp Sharper O-H Stretch (~3380-3420 cm⁻¹) Intra->Sharp Broad Broad, Red-Shifted O-H Stretch (~3250-3350 cm⁻¹) Inter->Broad

Logical relationship between polyol conformation, hydrogen bonding, and O-H stretch behavior.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in spectral comparison, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every step includes a causality explanation and a built-in quality control check.

Step 1: System Purge and Background Validation
  • Action : Purge the FTIR spectrometer compartment with dry, CO₂-free nitrogen for 15 minutes. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Self-Validation : Perform a mock sample scan (empty crystal). The system is validated only if the baseline variance in the 3200–3600 cm⁻¹ region is <0.001 absorbance units.

Step 2: Sample Loading and Pressure Standardization
  • Action : Deposit ~5 mg of the solid polyol onto the diamond ATR crystal. Apply pressure using a torque-limited anvil until the clutch clicks.

  • Causality : In ATR-FTIR, the depth of penetration of the evanescent wave depends on the intimacy of contact between the sample and the crystal. Inconsistent pressure alters the effective path length, making quantitative peak intensity comparisons between cyclic and acyclic polyols impossible.

  • Self-Validation : Monitor the C-H stretching peak (~2900 cm⁻¹) in real-time. The pressure is validated when the C-H absorbance reaches a stable, predefined target (e.g., 0.4 a.u.), ensuring uniform contact area across different samples.

Step 3: Spectral Acquisition and Deconvolution
  • Action : Acquire the spectrum from 4000 to 500 cm⁻¹ using 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm and baseline correction.

  • Causality : A high number of scans increases the signal-to-noise ratio. This is critical because the broad O-H band is actually a superposition of multiple hydrogen-bonded states (free -OH, intra-molecularly bonded, inter-molecularly bonded). High-fidelity data is required to mathematically deconvolute these overlapping Gaussian peaks accurately.

  • Self-Validation : The residual root-mean-square (RMS) error of the Gaussian deconvolution fit must be <2% to confirm that all hidden H-bond populations have been accurately modeled.

Workflow Step1 1. System Purge & Background Validation (<0.001 a.u. variance) Step2 2. Sample Loading (Diamond ATR Crystal) Step1->Step2 Step3 3. Pressure Standardization (Torque-limited anvil) Step2->Step3 Step4 4. Spectral Acquisition (64 scans, 4 cm⁻¹ res) Step3->Step4 Step5 5. Gaussian Deconvolution (O-H Band 3200-3600 cm⁻¹) Step4->Step5

Self-validating ATR-FTIR experimental workflow for polyol analysis.

Spectral Deconvolution and Quantitative Comparison

The table below summarizes the critical vibrational modes, contrasting the restricted cyclic architecture of cyclooctane-1,2,5,6-tetrol against the flexible nature of acyclic polyols.

Spectral RegionVibration ModeCyclooctane-1,2,5,6-tetrol (Cyclic)Acyclic Polyols (e.g., Sorbitol)Mechanistic Implication
3200–3600 cm⁻¹ O-H Stretch~3380–3420 cm⁻¹ (Sharper, narrower envelope)~3250–3350 cm⁻¹ (Extremely broad, red-shifted)The rigid cyclic structure restricts extensive intermolecular H-bonding[1]. Acyclic polyols form dense, highly variable H-bond networks, causing massive peak broadening[2],[3].
2800–3000 cm⁻¹ C-H Stretch2850–2930 cm⁻¹ (Dominated by ring CH₂ and CH)2880–2950 cm⁻¹ (Mixed CH, CH₂, and terminal CH₃)Reflects the constrained methylene backbone of the cyclooctane ring versus the open-chain backbone.
1300–1400 cm⁻¹ O-H Bend~1350–1380 cm⁻¹~1380–1420 cm⁻¹ (Blue-shifted)Stronger intermolecular H-bonding in acyclic polyols restricts bending motions, requiring higher energy (blue shift) for the vibration to occur[3].
1000–1200 cm⁻¹ C-O Stretch1040–1080 cm⁻¹ (Secondary -OH exclusively)1000–1100 cm⁻¹ (Multiplet: Primary & Secondary -OH)Cyclooctane-1,2,5,6-tetrol lacks primary alcohols, resulting in a simpler, narrower C-O stretching envelope compared to acyclic counterparts.
Key Takeaway for Formulation Scientists

When utilizing cyclooctane-1,2,5,6-tetrol as a scaffold or excipient, expect a highly defined, less hygroscopic crystal lattice compared to acyclic polyols. The FTIR data definitively proves that its rigid ring prevents the chaotic, dense intermolecular hydrogen bonding that typically leads to the high water-affinity and amorphous tendencies seen in flexible acyclic polyols.

References

  • Title :2 Source : researchgate.net

  • Title :1 Source : researchgate.net

  • Title :3 Source : spectroscopyonline.com

  • Title : Source : upi.edu

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclooctane-1,2,5,6-tetrol

As a Senior Application Scientist, I understand that handling novel or uncharacterized organic intermediates requires moving beyond the vague "no data available" statements often found in standard Safety Data Sheets (SDS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel or uncharacterized organic intermediates requires moving beyond the vague "no data available" statements often found in standard Safety Data Sheets (SDS). For drug development professionals and synthetic chemists, establishing a robust, scientifically grounded safety protocol is paramount.

Cyclooctane-1,2,5,6-tetrol (CAS: 36653-42-6) is a cyclic polyol typically synthesized via the bisdihydroxylation of 1,5-cyclooctadiene using osmium tetroxide[1]. While the base compound is a stable intermediate, its unique stereochemistry and high polarity demand specific handling procedures to mitigate exposure risks and prevent dangerous downstream reactions.

Part 1: Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of Cyclooctane-1,2,5,6-tetrol. The presence of four hydroxyl groups on an eight-membered carbon ring creates a highly hydrophilic molecule capable of extensive hydrogen bonding.

Quantitative Physicochemical Data

Property Value Operational Implication
Molecular Weight 176.21 g/mol [1] Standard filtration and gravimetric handling apply.
Boiling Point 324.3°C (at 760 mmHg)[1] Low volatility at room temperature; primary inhalation risk is dust, not vapor.
Flash Point 159.7°C[1] Low acute flammability, but combustible under extreme heat.
Density 1.356 g/cm³[1] Heavier than water; will settle in aqueous waste streams.

| Topological Polar Surface Area | 80.9 Ų[2] | Highly polar; easily adheres to moisture-rich mucous membranes. |

Toxicological & Reactivity Causality:

  • Biological Membrane Adhesion: Because of its high Topological Polar Surface Area (80.9 Ų)[2], airborne dust of this tetrol will rapidly dissolve into the moisture of the eyes and respiratory tract, potentially causing severe localized osmotic irritation.

  • Derivative Toxicity: While the base tetrol lacks extensive acute toxicity classifications, its acetylated derivatives (e.g., cyclooctane-1,2,5,6-tetraacetate) have demonstrated significant fumigant toxicity against biological organisms[3]. Unintended derivatization in the body or the lab must be avoided.

  • Energetic Potential: Cyclooctane-1,2,5,6-tetrol must be strictly isolated from strong nitrating agents (e.g., nitric acid/sulfuric acid mixtures). Nitration of this intermediate yields cyclooctane-1,2,5,6-tetrol tetranitrate, a highly energetic and potentially explosive secondary explosive[4].

Part 2: Personal Protective Equipment (PPE) Matrix

Based on the hazard causality, the following self-validating PPE matrix must be strictly adhered to when handling this compound[5].

PPE CategorySpecificationScientific Rationale & Validation Check
Hand Protection Nitrile gloves (minimum 6 mil thickness). Double-gloving recommended.Rationale: Nitrile provides robust resistance to polar organic molecules. Validation: Inflate gloves with trapped air and apply pressure to check for micro-tears before donning.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Rationale: Prevents ocular exposure to airborne particulates during powder transfer. Safety glasses are insufficient due to the lack of a facial seal.
Body Protection Flame-resistant (FR) lab coat, closed-toe non-porous shoes.Rationale: Creates a physical barrier against spills. FR material prevents secondary hazards if the compound's flash point (159.7°C) is breached near heat sources[1].
Respiratory N95 or P100 particulate respirator.Rationale: Required only if handling dry powder outside of a validated chemical fume hood to mitigate hydrophilic dust inhalation.

Part 3: Standard Operating Procedure (SOP) for Handling

Every protocol in the laboratory must be a self-validating system to ensure absolute trustworthiness. Follow these step-by-step methodologies for the safe operational handling of Cyclooctane-1,2,5,6-tetrol.

Phase 1: Environmental Validation & Pre-Operation

  • Validate Containment: Turn on the chemical fume hood. Verify that the digital face velocity monitor reads between 80–120 feet per minute (fpm). Self-Validation Check: Tape a small strip of tissue to the bottom of the sash; it must pull inward steadily to confirm directional airflow.

  • Clear the Workspace: Remove all strong oxidizers, particularly concentrated nitric acid, from the fume hood to eliminate the risk of accidental energetic tetranitrate formation[4].

  • Don PPE: Equip the validated PPE as outlined in the matrix above.

Phase 2: Material Transfer & Active Processing

  • Static Mitigation: Cyclic polyols can generate static charge when handled as dry powders. Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent the powder from aerosolizing or clinging to gloves.

  • Transfer: Open the reagent bottle slowly inside the fume hood. Weigh the required mass of Cyclooctane-1,2,5,6-tetrol, keeping the container as close to the weighing balance as possible to minimize the drop height and subsequent dust generation.

  • Dissolution: When adding the tetrol to a solvent, add the solid to the liquid (not liquid to solid) to prevent the dry powder from being ejected by solvent vapor displacement.

Part 4: Spill Response and Disposal Plan

Spill Containment Workflow:

  • Isolate: If a powder spill occurs, immediately lower the fume hood sash. Do not use water initially; adding water to a concentrated polyol powder will create a highly slippery, viscous hazard.

  • Mechanical Collection: Gently cover the spilled powder with a damp, lint-free absorbent pad to suppress dust. Sweep the material using a static-free brush into a sealable, wide-mouth glass or compatible plastic container.

  • Chemical Decontamination: Wash the affected surface with a 50/50 mixture of water and ethanol. The ethanol disrupts the surface tension, allowing the highly polar tetrol to dissolve rapidly for complete removal.

Waste Segregation & Disposal:

  • Aqueous/Organic Waste: Do not pour aqueous solutions of the tetrol down the drain. Collect in designated "Non-Halogenated Organic Waste" carboys.

  • Solid Waste: Store unreacted powder, contaminated Kimwipes, and PPE in tightly sealed containers. Critical: Clearly label the waste container and ensure it is stored far away from any acidic oxidizing waste to prevent spontaneous energetic reactions[4].

Part 5: Operational Workflow Visualization

The following diagram illustrates the logical relationship between preparation, active handling, and emergency branching during the handling of Cyclooctane-1,2,5,6-tetrol.

Workflow PPE 1. Don PPE (Nitrile, Goggles, Coat) Vent 2. Validate Fume Hood (Flow > 100 fpm) PPE->Vent Transfer 3. Material Transfer (Anti-static tools) Vent->Transfer Reaction 4. Active Processing (Monitor Exotherms) Transfer->Reaction Spill Spill Event? Reaction->Spill Clean Execute Spill Protocol (Dry Absorbent) Spill->Clean Yes Decon 5. Surface Decontamination (Aqueous/EtOH Wash) Spill->Decon No Clean->Decon Dispose 6. Waste Segregation (Avoid Oxidizers) Decon->Dispose

Operational workflow for handling Cyclooctane-1,2,5,6-tetrol from PPE donning to waste disposal.

References

  • Cas 36653-42-6, cyclooctane-1,2,5,6-tetrol - LookChem. LookChem.[Link]

  • What are the safety precautions when handling organic intermediates? Lucy Natural.[Link]

  • Fumigant toxicity of norbornanetetraacetate, cyclooctanetetraacetate and 7-oxanorbornene derivative against the stored product insect pest sitophilus granarius (l.). ResearchGate.[Link]

  • A process for the production of high energy material - Patent 0223440. European Patent Office.[Link]

Sources

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